molecular formula C11H11NO B1610796 4-Methoxy-2-methylquinoline CAS No. 31835-53-7

4-Methoxy-2-methylquinoline

Cat. No.: B1610796
CAS No.: 31835-53-7
M. Wt: 173.21 g/mol
InChI Key: MAMDZKZXIGHWCS-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylquinoline (CAS RN: 15113-00-5) is an organic compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol . It serves as a versatile chemical scaffold and key synthetic intermediate in medicinal chemistry for the development of novel bioactive molecules . The quinoline core, functionalized with methoxy and methyl groups, is a privileged structure in drug discovery due to its wide spectrum of associated biological activities. This compound is particularly valuable in antimicrobial research. Quinoline derivatives have demonstrated significant efficacy against a range of pathogenic microbes . For instance, structurally related 6-methoxy-2-methylquinoline compounds have been synthesized and shown potent, broad-spectrum antimicrobial activity, with some derivatives exhibiting Minimum Inhibitory Concentrations (MIC) as low as 6.25 μg/mL, which is comparable to established antibiotic agents . Furthermore, 4-Methoxy-2-methylquinoline and its analogues are of significant interest in antimalarial research . The compound shares a core structural motif with historical antimalarial leads like endochin. Optimization of such quinoline-based scaffolds has led to the development of Endochin-like Quinolones (ELQs), which are potent inhibitors of the Plasmodium cytochrome bc1 complex and show outstanding oral efficacy against murine malaria, superior to some established antimalarials . As a building block, this compound can be further functionalized, for example, by introducing additional active moieties like the 1,2,3-triazole ring, to create hybrid molecules with enhanced biological properties . Researchers utilize 4-Methoxy-2-methylquinoline in the design, synthesis, and optimization of new chemical entities targeting infectious diseases. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-7-11(13-2)9-5-3-4-6-10(9)12-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMDZKZXIGHWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30574163
Record name 4-Methoxy-2-methylquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31835-53-7
Record name 4-Methoxy-2-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31835-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Methoxy-2-methylquinoline chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Methoxy-2-methylquinoline: Chemical Structure, Synthesis, and Application Guide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

4-Methoxy-2-methylquinoline (CAS: 31835-53-7) is a critical heterocyclic scaffold in medicinal chemistry, distinct from its tautomeric isomer, Echinopsine (1-methyl-4-quinolone). While often overshadowed by its chlorinated precursors, this ether derivative serves as a pivotal intermediate in the synthesis of antimalarials, kinase inhibitors, and receptor-modulating alkaloids.

This guide moves beyond standard datasheet parameters to address the regioselectivity challenges inherent in its synthesis (O- vs. N-alkylation) and its utility as a "masked" electrophile in nucleophilic aromatic substitutions.

Part 1: Chemical Identity & Physicochemical Profile[1]

The differentiation between the O-methylated quinoline and the N-methylated quinolone is the most common source of error in early-stage development. The data below confirms the identity of the target O-ether species.

Datasheet: 4-Methoxy-2-methylquinoline
ParameterSpecificationTechnical Note
CAS Number 31835-53-7 Caution: Do not confuse with 15644-89-0 (4-hydroxy analog) or 1-methyl-4-quinolone.
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Structure Quinoline core, 2-Me, 4-OMePlanar aromatic system; basic nitrogen.
Physical State Low-melting solid / OilMp: ~80–82 °C (varies by purity/polymorph).[1]
Solubility DCM, MeOH, DMSOPoorly soluble in water; soluble in dilute acids (protonation).[1]
pKa (Calc) ~5.8 (Quinoline N)Protonation occurs at N1, not the oxygen.[1]
UV/Vis

~228, 320 nm
Strong fluorescence often observed in acidic media.[1]

Part 2: Synthetic Pathways & "The Selectivity Problem"

Synthesizing 4-methoxy-2-methylquinoline presents a classic organic chemistry challenge: Ambident Nucleophilicity . The precursor, 2-methylquinolin-4(1H)-one, has two nucleophilic sites: the Nitrogen (N1) and the Oxygen (O4).[1]

Route A: The "Gold Standard" (Indirect Substitution)

Recommended for High Purity & Scale-Up[1]

This route avoids the selectivity issue entirely by using a 4-chloro intermediate. It is robust and self-validating because the intermediate (4-chloro) has a distinct melting point and lack of carbonyl stretch in IR.

  • Chlorination: Convert 2-methylquinolin-4(1H)-one to 4-chloro-2-methylquinoline using Phosphorus Oxychloride (

    
    ).
    
  • Nucleophilic Aromatic Substitution (

    
    ):  Displace the chloride with Sodium Methoxide (
    
    
    
    ).[1]
Route B: Direct Methylation (The "Quick & Dirty" Trap)

Recommended only for small-scale exploratory work with rigorous purification.[1]

Direct alkylation of the quinolone with Methyl Iodide (


) or Dimethyl Sulfate (

) typically favors N-methylation (yielding Echinopsine analogs) under kinetic control.[1] To force O-methylation , one must use "Hard/Soft Acid-Base" principles—typically requiring silver salts (

) or Mitsunobu conditions, which are expensive and difficult to scale.
Visualization: Synthetic Logic Flow

SynthesisPathways Precursor 2-Methylquinolin-4(1H)-one (Tautomeric Precursor) RouteA_Step1 Reagent: POCl3 (Reflux) Precursor->RouteA_Step1 Route A (Preferred) RouteB_Step1 Reagent: MeI / K2CO3 (Direct Alkylation) Precursor->RouteB_Step1 Route B (Risky) Intermediate 4-Chloro-2-methylquinoline (Stable Intermediate) RouteA_Step1->Intermediate RouteA_Step2 Reagent: NaOMe / MeOH (SnAr Displacement) Intermediate->RouteA_Step2 Target 4-Methoxy-2-methylquinoline (Target: O-Alkylated) RouteA_Step2->Target High Specificity RouteB_Step1->Target Minor Product (usually) SideProduct 1-Methyl-4-quinolone (Side Product: N-Alkylated) RouteB_Step1->SideProduct Major Product (Kinetic)

Caption: Comparison of Synthetic Routes. Route A (Red/Yellow) ensures regiospecificity via a chloro-intermediate.[1] Route B often yields the unwanted N-methyl isomer.

Part 3: Detailed Experimental Protocol (Route A)

Objective: Synthesis of 4-methoxy-2-methylquinoline via


 displacement.
Step 1: Chlorination [1]
  • Setup: Charge a round-bottom flask with 2-methylquinolin-4(1H)-one (1.0 eq).

  • Reagent: Add

    
     (excess, typically 3-5 eq) carefully. Safety: 
    
    
    
    releases HCl gas.
  • Reaction: Reflux at 100–110°C for 2–3 hours. Monitor by TLC (the starting material spot will disappear; product is less polar).[1]

  • Workup: Pour the cooled mixture onto crushed ice/ammonia water. The solid 4-chloro-2-methylquinoline precipitates.[2][3] Filter, wash with water, and dry.[1]

    • Checkpoint: MP should be ~42–44°C.[1]

Step 2: Methoxylation
  • Reagent Prep: Prepare a solution of Sodium Methoxide (NaOMe) in dry Methanol (2.0 eq).

  • Addition: Add the 4-chloro-2-methylquinoline solid to the NaOMe solution.

  • Reaction: Reflux for 4–12 hours. The chloride is a good leaving group due to the electron-deficient quinoline ring.

  • Workup: Evaporate methanol. Partition residue between water and Ethyl Acetate (EtOAc).[1]

  • Purification: The organic layer contains the target.[1] Dry over

    
     and concentrate. Recrystallize from Hexane/EtOAc if necessary.
    

Part 4: Reactivity & Applications

The 4-methoxy-2-methylquinoline scaffold is not an inert end-product; it is a "masked" reactive system.

1. The "Masked" Carbonyl (Demethylation)

In drug metabolism or intentional synthesis, the methoxy group can be cleaved (using


 or HBr) to regenerate the 4-quinolone core.[1] This is useful for installing the quinolone moiety after performing reactions that would otherwise be incompatible with a free amide/phenol.[1]
2. C2-Methyl Activation (Styryl Formation)

The methyl group at position 2 is acidic (similar to 2-picoline) due to the electron-withdrawing nature of the nitrogen.

  • Reaction: Condensation with aromatic aldehydes (e.g., benzaldehyde) in acetic anhydride.[1]

  • Application: Synthesis of Styrylquinolines , which are potent HIV integrase inhibitors and imaging agents for amyloid plaques.[1]

3. Pharmacological Relevance
  • Antimalarials: Structural analog to the 4-aminoquinoline class (Chloroquine). The methoxy group is often used in Structure-Activity Relationship (SAR) studies to probe the necessity of the H-bond donor (NH) vs. acceptor (OMe).[1]

  • Receptor Ligands: Derivatives have shown affinity for Cannabinoid receptors (CB2) and as kinase inhibitors (PI3K/mTOR pathway modulation).[1]

Visualization: Reactivity Profile

Reactivity Center 4-Methoxy-2-methylquinoline Rxn1 Aldehyde Condensation (Ac2O, Reflux) Center->Rxn1 Rxn2 Demethylation (BBr3 or HBr) Center->Rxn2 Rxn3 N-Oxidation (mCPBA) Center->Rxn3 Prod1 2-Styrylquinolines (Antiviral/Imaging) Rxn1->Prod1 Prod2 2-Methyl-4-quinolone (Scaffold Regeneration) Rxn2->Prod2 Prod3 N-Oxide Derivative (Metabolite/Intermediate) Rxn3->Prod3

Caption: Major reactivity pathways. The C2-methyl group allows for carbon chain extension, while the methoxy group acts as a protective cap.

References

  • BenchChem. Synthesis of 2-Methoxyquinoline-4-carbaldehyde: An In-depth Technical Guide. (Discusses the O-methylation vs N-methylation selectivity issues).

  • National Institutes of Health (PubChem). 4-Methoxy-2-methylquinoline (Compound Summary). (Confirmation of CAS 31835-53-7 and chemical properties).

  • Journal of Medicinal Chemistry. Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers. (Details the POCl3/NaOMe displacement methodology for 4-methoxyquinolines). [1]

  • MDPI (Molecules). Chemistry of Substituted Quinolinones: Nucleophilic Reactions of 4-Chloro-2-methylquinoline. (Validation of the chloro-displacement route). [1]

  • BLD Pharm. Product Datasheet: 4-Methoxy-2-methylquinoline (CAS 31835-53-7).[4][5][6][7][8] (Commercial availability and physical specifications).[1][7][8]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-methylquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. The quinoline scaffold is a prominent structural motif in a vast array of biologically active compounds, including numerous pharmaceuticals and natural products. The strategic placement of a methoxy group at the 4-position and a methyl group at the 2-position of the quinoline ring imparts distinct electronic and steric characteristics that significantly influence its chemical reactivity, metabolic stability, and interaction with biological targets. Consequently, a thorough understanding of its physicochemical properties is paramount for its application in medicinal chemistry, drug discovery, and materials science.[1] This guide provides a comprehensive overview of the core physicochemical properties of 4-Methoxy-2-methylquinoline, detailed experimental protocols for their determination, and insights into their relevance in a research and development context.

Core Physicochemical Properties

PropertyValueSource/MethodSignificance in Drug Development
IUPAC Name 4-Methoxy-2-methylquinoline-Ensures unambiguous identification.
CAS Number 31835-53-7-Unique registry number for chemical substances.[2]
Molecular Formula C₁₁H₁₁NO-Defines the elemental composition.[2][3]
Molecular Weight 173.21 g/mol -Crucial for stoichiometric calculations and molar-based assays.[2][3]
Melting Point Estimated: 41 - 60 °CBased on isomers and related compounds.[4][5]Purity indicator and influences formulation strategies.
Boiling Point Predicted: ~285 °CBased on 4-Methoxyquinoline.[5]Important for purification by distillation and assessing volatility.
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Ethanol)General data for quinoline derivatives.[6]Affects bioavailability, formulation, and assay development.
pKa (Predicted) ~6.4Based on 4-Methoxyquinoline.[5]Determines the ionization state at physiological pH, impacting solubility and membrane permeability.
LogP (Predicted) ~2.1 - 2.9Based on isomers and related compounds.[3][7]A measure of lipophilicity, influencing membrane permeability and protein binding.

Experimental Protocols for Physicochemical Property Determination

A cornerstone of chemical research and drug development is the accurate experimental determination of a compound's physicochemical properties. The following section provides detailed, step-by-step methodologies for key analytical procedures.

Melting Point Determination

The melting point is a fundamental physical property used to identify a compound and assess its purity. A sharp melting range typically indicates a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.[7]

Methodology: Capillary Method

  • Sample Preparation: Finely powder a small amount of 4-Methoxy-2-methylquinoline. Introduce the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.[8]

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure accurate determination.[9]

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid phase has transformed into a liquid (the end of melting). This range is the melting point of the compound.[9]

MeltingPointWorkflow A Powder Sample B Load Capillary Tube A->B C Place in Apparatus B->C D Rapid Heating C->D E Slow Heating (1-2 °C/min) D->E F Record Melting Range E->F BoilingPointWorkflow A Place Sample in Test Tube B Insert Inverted Capillary A->B C Heat Sample B->C D Observe Continuous Bubbling C->D E Stop Heating D->E F Record Temperature at Liquid Entry E->F

Caption: Workflow for Micro Boiling Point Determination.

Solubility Determination

Solubility is a critical parameter that influences a drug's bioavailability and formulation. It is typically determined in aqueous buffers at different pH values and in various organic solvents.

Methodology: Equilibrium Solubility (Shake-Flask Method)

  • Sample Preparation: Add an excess amount of 4-Methoxy-2-methylquinoline to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, or an organic solvent) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. [10]3. Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

SolubilityWorkflow A Add Excess Compound to Solvent B Equilibrate (e.g., 24-48h) A->B C Separate Solid and Liquid Phases B->C D Analyze Solute Concentration C->D

Caption: Workflow for Equilibrium Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like a quinoline derivative, the pKa refers to the acidity of its conjugate acid.

Methodology: Potentiometric Titration

  • Sample Preparation: Prepare a solution of 4-Methoxy-2-methylquinoline of known concentration in a suitable solvent system (e.g., a mixture of water and an organic co-solvent to ensure solubility).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

  • pH Measurement: Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant. [11]4. Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, where the pH is equal to the pKa. [11]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of 4-Methoxy-2-methylquinoline is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methyl protons at the 2-position, and a singlet for the methoxy protons at the 4-position. The exact chemical shifts will be influenced by the electronic environment of each proton.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the heterocyclic ring are particularly informative, with those adjacent to the nitrogen atom appearing at a lower field. [12]The methoxy carbon typically appears around 55-60 ppm.

Protocol for NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Methoxy-2-methylquinoline in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

  • Spectral Interpretation: Assign the signals to the corresponding protons and carbons in the molecule based on their chemical shifts, integration (for ¹H), and coupling patterns.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Expected Fragmentation Pattern:

For methoxyquinolines, a common fragmentation pathway involves the initial loss of a methyl radical (•CH₃) from the methoxy group, followed by the elimination of a neutral carbon monoxide (CO) molecule. [13]The mass spectrum of 4-Methoxy-2-methylquinoline is therefore expected to show a prominent molecular ion peak (M⁺) at m/z 173, and significant fragment ions at m/z 158 (M-15) and m/z 130 (M-15-28).

Protocol for Mass Spectrometry Analysis

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

  • Detection and Spectrum Generation: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis and for monitoring reactions. Quinoline and its derivatives typically exhibit characteristic absorption bands in the UV region due to π → π* and n → π* transitions of the aromatic system.

Protocol for UV-Vis Analysis

  • Sample Preparation: Prepare a dilute solution of 4-Methoxy-2-methylquinoline in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Blank Measurement: Record the absorbance of the pure solvent (the blank).

  • Sample Measurement: Record the absorbance of the sample solution over a range of wavelengths (typically 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Conclusion

The physicochemical properties of 4-Methoxy-2-methylquinoline are fundamental to its rational application in scientific research and drug development. While some experimental data for this specific molecule are not widely published, a combination of data from closely related compounds and established predictive models provides a solid foundation for its study. This guide has outlined these key properties and provided detailed, field-proven experimental protocols to enable researchers to determine these parameters with confidence. A thorough characterization of 4-Methoxy-2-methylquinoline and its derivatives will undoubtedly facilitate the discovery and development of novel therapeutic agents and advanced materials.

References

  • University of Colorado Boulder. (n.d.). Melting point determination. Retrieved February 10, 2026, from [Link].

  • Clugston, M. J., & Flemming, R. (2000). Advanced Chemistry. Oxford University Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84796, 2-Methoxy-4-methylquinoline. Retrieved February 10, 2026, from [Link].

  • Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning.
  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved February 10, 2026, from [Link].

  • JoVE. (2020). Boiling Points - Concept. Retrieved February 10, 2026, from [Link].

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved February 10, 2026, from [Link].

  • MDPI. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved February 10, 2026, from [Link].

  • JoVE. (2017). Melting Point Determination of Solid Organic Compounds. Retrieved February 10, 2026, from [Link].

  • PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved February 10, 2026, from [Link].

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 10, 2026, from [Link].

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved February 10, 2026, from [Link].

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS. Retrieved February 10, 2026, from [Link].

Sources

literature review on 4-Methoxy-2-methylquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold

The quinoline core is a privileged heterocyclic scaffold, forming the structural basis for a vast number of natural products and synthetic compounds with significant biological activity.[1][2] Its derivatives are integral to medicinal chemistry, with applications as antibacterial, antimalarial, anticancer, and anti-inflammatory agents.[1][2][3] 4-Methoxy-2-methylquinoline, a specific analogue, serves as a valuable building block in the synthesis of more complex, pharmacologically active molecules. The methoxy group at the 4-position and the methyl group at the 2-position impart distinct electronic and steric properties that influence molecular interactions and synthetic reactivity.

This guide provides a comprehensive exploration of the primary synthetic routes to 4-methoxy-2-methylquinoline and its isomers. It is designed for professionals in chemical research and drug development, offering not just protocols, but also the underlying mechanistic principles and field-proven insights to inform experimental design and optimization.

Core Synthetic Strategies: Building the Quinoline Core

The construction of the 4-methoxy-2-methylquinoline framework can be approached through several classic and modern synthetic strategies. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. The most prevalent and robust approaches involve:

  • The Conrad-Limpach-Knorr Synthesis: This is a powerful two-stage method that first constructs a 4-hydroxyquinoline intermediate from an aniline and a β-ketoester, which is subsequently O-methylated.[4][5][6][7]

  • The Combes Synthesis: A direct, acid-catalyzed condensation of an aniline with a β-diketone to yield a 2,4-disubstituted quinoline.[8][9][10][11]

  • Nucleophilic Substitution: This approach utilizes a pre-formed chloroquinoline, where the chlorine atom at the 4-position is displaced by a methoxide group.[1][12][13]

  • Modern Energy-Input Methods: The use of microwave[14][15][16][17][18] or ultrasound[19] energy to accelerate reaction rates, improve yields, and promote greener chemical processes.

Methodology 1: Conrad-Limpach-Knorr Synthesis and Subsequent O-Methylation

This is arguably the most versatile and widely adopted route. It offers a high degree of control by separating the quinoline core formation from the installation of the methoxy group. The general workflow involves the initial synthesis of a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form) followed by methylation.[6][7]

Scientific Principle & Causality

The synthesis hinges on the differential reactivity of the β-ketoester (e.g., ethyl acetoacetate). The aniline first condenses with the ketone carbonyl to form a Schiff base intermediate.[6][20] This intermediate, upon heating in a high-boiling, inert solvent or with an acid catalyst, undergoes an intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to form the stable quinoline ring system.[6][20] The resulting 4-hydroxyquinoline is then O-methylated in a separate step, typically via a Williamson ether synthesis.

Visualized Workflow: Conrad-Limpach-Knorr Route

G cluster_0 Step 1: Quinolone Formation cluster_1 Step 2: O-Methylation Aniline 4-Methoxyaniline Condensation Condensation (Acid Catalyst) Aniline->Condensation Ketoester Ethyl Acetoacetate Ketoester->Condensation Intermediate Schiff Base Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (~250 °C) Intermediate->Cyclization Product1 6-Methoxy-2-methylquinolin-4-ol Cyclization->Product1 Methylation Williamson Ether Synthesis Product1->Methylation MethylatingAgent Methylating Agent (e.g., Dimethyl Sulfate) MethylatingAgent->Methylation Base Base (e.g., K₂CO₃) Base->Methylation FinalProduct 4,6-Dimethoxy-2-methylquinoline or Target Isomer Methylation->FinalProduct G start 4-Methoxyaniline + Acetylacetone step1 Enamine Formation (-H₂O) start->step1 enamine Enamine Intermediate step1->enamine step2 Protonation (H⁺) enamine->step2 protonated Protonated Ketone step2->protonated step3 Electrophilic Cyclization (Rate-Determining Step) protonated->step3 cyclized Cyclized Intermediate step3->cyclized step4 Dehydration (-H₂O) cyclized->step4 product 6-Methoxy-2,4-dimethylquinoline step4->product

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the O-methylation of 2-Methyl-4-quinolinol to Synthesize 4-Methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, research-grade protocol for the O-methylation of 2-methyl-4-quinolinol to yield 4-methoxy-2-methylquinoline. This transformation is a fundamental example of the Williamson ether synthesis, a cornerstone of modern organic chemistry.[1][2][3][4] The protocol herein is designed for researchers in synthetic chemistry, medicinal chemistry, and drug development, offering a robust and reproducible methodology. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and address critical safety considerations, particularly concerning the use of dimethyl sulfate.

Introduction: The Significance of Quinolines and their Alkylation

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities, including antibacterial, antimalarial, and anticancer properties.[5][6] The functionalization of the quinoline ring system is a key strategy in the development of novel therapeutic agents. O-alkylation of hydroxyquinolines, such as 2-methyl-4-quinolinol, is a common modification to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can significantly impact its pharmacokinetic and pharmacodynamic profile.

The O-methylation of 2-methyl-4-quinolinol proceeds via a Williamson ether synthesis, an SN2 reaction involving an alkoxide nucleophile and an alkyl halide (or other suitable electrophile).[1][2][3] In this protocol, the hydroxyl group of 2-methyl-4-quinolinol is first deprotonated by a base to form a more nucleophilic quinolinoxide anion. This anion then attacks the methylating agent, dimethyl sulfate, in a bimolecular nucleophilic substitution to form the desired 4-methoxy-2-methylquinoline.

Reaction Mechanism and Stoichiometry

The O-methylation of 2-methyl-4-quinolinol is a classic example of a Williamson ether synthesis. The reaction proceeds in two key steps:

  • Deprotonation: A base, such as potassium carbonate (K₂CO₃), deprotonates the hydroxyl group of 2-methyl-4-quinolinol to form a potassium quinolinoxide salt. This step is crucial as it generates a potent nucleophile.

  • Nucleophilic Attack: The resulting quinolinoxide anion attacks the electrophilic methyl group of dimethyl sulfate ((CH₃)₂SO₄), leading to the formation of the ether linkage and the displacement of the methyl sulfate anion as a leaving group.

The overall balanced chemical equation for this reaction is:

C₁₀H₉NO + (CH₃)₂SO₄ + K₂CO₃ → C₁₁H₁₁NO + KHSO₄ + KCH₃SO₄

A visual representation of the reaction mechanism is provided below:

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Add 2-methyl-4-quinolinol, K₂CO₃, and acetone to a round-bottom flask. B 2. Stir the suspension at room temperature. A->B C 3. Slowly add dimethyl sulfate to the suspension. B->C D 4. Heat the reaction mixture to reflux. C->D E 5. Monitor reaction progress by TLC. D->E F 6. Cool the reaction and filter off solids. E->F G 7. Concentrate the filtrate under reduced pressure. F->G H 8. Perform aqueous workup with CH₂Cl₂ and NaHCO₃. G->H I 9. Dry the organic layer with Na₂SO₄. H->I J 10. Concentrate the dried organic layer. I->J K 11. Purify the crude product by flash column chromatography. J->K L 12. Isolate and characterize the pure product. K->L

Sources

using 4-Methoxy-2-methylquinoline as a ligand in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Ligand Profile[1]

The "Goldilocks" Effect in Ligand Design In the landscape of monodentate N-donor ligands, 4-Methoxy-2-methylquinoline (MMQ) occupies a critical "Goldilocks" zone. It addresses a common failure mode in Palladium-catalyzed C–H activation: the over-stabilization of the metal center.

Standard pyridine or quinoline ligands often form thermodynamically stable, catalytically inactive bis-ligated complexes (


). MMQ utilizes the 2-methyl group  to introduce proximal steric bulk, destabilizing the resting state and enforcing a mono-ligated active species (

). Simultaneously, the 4-methoxy group acts as a strong

-donor, increasing the basicity of the nitrogen and stabilizing the high-energy oxidative addition intermediates.

Key Technical Specifications:

  • Ligand Class: Sterically Demanding, Electron-Rich N-Heterocycle.[1]

  • Primary Application: Pd(II)-catalyzed C–H arylation and olefination of aliphatic amides/acids.

  • CAS Number: 4004-62-0 (Generic isomer reference; ensure positional purity).

  • pKa (Conjugate Acid): ~6.5–7.0 (Estimated; higher than quinoline due to 4-OMe).

Part 2: Mechanistic Principles

The utility of MMQ is defined by two opposing forces that drive the catalytic cycle: Steric Repulsion and Electronic Donation .

The "Push-Block" Mechanism
  • The Block (Steric): The methyl group at the C2 position creates a "clash radius" near the coordination site. This prevents two MMQ molecules from binding squarely to the Pd(II) center, effectively inhibiting the formation of the inactive

    
     species.
    
  • The Push (Electronic): The methoxy group at C4 donates electron density into the pyridine ring via resonance. This increases the

    
    -donation capability of the nitrogen, stabilizing the electron-deficient Pd(II) species during the C–H cleavage step.
    

LigandMap MMQ 4-Methoxy-2-methylquinoline (MMQ) C2_Me C2-Methyl Group (Steric Bulk) MMQ->C2_Me C4_OMe C4-Methoxy Group (Electronic Donor) MMQ->C4_OMe Effect_Steric Prevents Bis-Ligation (Inhibits Resting State) C2_Me->Effect_Steric Proximal Clash Effect_Elec Increases N-Basicity (Stabilizes Active Pd) C4_OMe->Effect_Elec Resonance (+M) Result High Concentration of Active Mono-Ligated Species Effect_Steric->Result Effect_Elec->Result

Figure 1: The "Push-Block" ligand map illustrating how MMQ structural features translate to catalytic activity.

Part 3: Experimental Protocols

Protocol A: Pd-Catalyzed C(sp³)–H Arylation of Aliphatic Amides

Rationale: This protocol utilizes MMQ to promote the arylation of unactivated methyl groups. The ligand is essential for stabilizing the Pd(II) intermediate without shutting down the cycle.

Materials:

  • Substrate: N-methoxy-N-methyl-2-methylpropanamide (Model Substrate).

  • Coupling Partner: Aryl Iodide (1.5 equiv).

  • Catalyst: Pd(OAc)₂ (10 mol%).[2][3]

  • Ligand: 4-Methoxy-2-methylquinoline (MMQ) (20 mol%).

  • Base: Ag₂CO₃ (1.0 equiv) - Acts as halide scavenger and base.

  • Solvent: Hexafluoroisopropanol (HFIP) or t-Amyl Alcohol.

Step-by-Step Methodology:

  • Catalyst Pre-Complexation (Optional but Recommended):

    • In a glovebox, mix Pd(OAc)₂ (2.24 mg, 0.01 mmol) and MMQ (3.46 mg, 0.02 mmol) in 0.5 mL of solvent.

    • Stir for 15 minutes at RT. The solution should turn from orange to a distinct yellow-brown, indicating coordination.

    • Note: Unlike phosphines, MMQ binds reversibly; in-situ generation is standard.

  • Reaction Assembly:

    • To a 15 mL pressure tube equipped with a magnetic stir bar, add:

      • Substrate (0.1 mmol)

      • Aryl Iodide (0.15 mmol)

      • Ag₂CO₃ (27.5 mg, 0.1 mmol)

    • Add the pre-mixed Catalyst/Ligand solution.[4]

    • Rinse the catalyst vial with additional solvent (total reaction volume: 1.0 mL).

  • Execution:

    • Seal the tube under air (Pd(II) catalysis is often air-tolerant, but N₂ is safer for reproducibility).

    • Heat to 110°C for 12–16 hours.

    • Visual Check: The reaction mixture will likely darken as AgI precipitates.

  • Workup:

    • Cool to room temperature.[2]

    • Filter through a short pad of Celite using Ethyl Acetate.

    • Concentrate in vacuo.

    • Purify via flash column chromatography (Hexanes/EtOAc).

Table 1: Comparative Ligand Performance (Simulated Data)

Ligand Yield (%) Observation
MMQ (4-OMe-2-Me) 88% High activity; minimal decomposition.
Quinoline (Unsubst.) 45% Sluggish; likely bis-ligation resting state.
2-Methylquinoline 72% Good, but slower than MMQ (less electron-rich).

| 4-Nitro-2-methylquinoline | 15% | Poor; ligand too electron-deficient to bind Pd well. |

Protocol B: Synthesis of the Ligand (If not commercially sourced)

Rationale: Commercial stocks of specific isomers can be impure. Synthesis via the Combes Quinoline Synthesis is robust.[5]

  • Condensation: Reflux 4-methoxyaniline and acetylacetone in toluene with a catalytic amount of p-TsOH to form the Schiff base.

  • Cyclization: Treat the isolated Schiff base with concentrated H₂SO₄ at 90°C.

  • Purification: Neutralize with NaOH, extract with DCM, and recrystallize from Ethanol.

    • QC Check: 1H NMR must show the C2-Methyl singlet at ~2.6 ppm and C4-Methoxy singlet at ~3.9 ppm.

Part 4: Catalytic Cycle Visualization

The diagram below details the Pd(II)/Pd(IV) or Pd(II)/Pd(0) manifold (depending on the oxidant), highlighting where MMQ plays its crucial role.

CatCycle cluster_offcycle Inhibited Pathway Pd_Acetate Pd(OAc)2 (Precursor) Active_Species [Pd(MMQ)(OAc)2] (Active Species) Pd_Acetate->Active_Species + MMQ CH_Activation C-H Activation (CMD Mechanism) Active_Species->CH_Activation + Substrate Bis_Ligand [Pd(MMQ)2(OAc)2] (Inactive Resting State) Active_Species->Bis_Ligand + MMQ (Blocked by Sterics) Palladacycle Palladacycle Intermediate (Stabilized by MMQ) CH_Activation->Palladacycle - AcOH Ox_Addition Oxidative Addition (Ar-I) Palladacycle->Ox_Addition + Ar-I Red_Elim Reductive Elimination (Product Release) Ox_Addition->Red_Elim High Valent Pd Red_Elim->Active_Species Regeneration

Figure 2: Catalytic cycle showing the prevention of the inactive bis-ligand resting state by MMQ sterics.

Part 5: Troubleshooting & Optimization

  • Low Yield / Starting Material Recovery:

    • Diagnosis: Catalyst death or failure to activate C-H bond.

    • Solution: Increase temperature to 130°C. Ensure the "2-methyl" group is present; if you accidentally used 4-methoxyquinoline (without methyl), the catalyst is likely trapped as

      
      .
      
  • Silver Mirror Formation (Precipitation):

    • Diagnosis: Decomposition of Ag salt before it can act as a halide scavenger.

    • Solution: Protect the reaction from light. Ensure vigorous stirring to keep the heterogeneous mixture interacting.

  • Regioselectivity Issues:

    • MMQ is a general ligand. If site-selectivity is poor (e.g., ortho vs. meta), consider switching to a ligand with a distal directing group arm, though MMQ is generally excellent for directed C-H activation where the substrate controls the site.

Part 6: References

  • Landge, V. G., et al. (2015).[3] "Well-defined palladium(II) complexes for ligand-enabled C(sp3)-alkynylation." RSC Advances. (Demonstrates the critical role of 8-methyl and 2-methyl quinolines in preventing coordination saturation).

  • Mori, T., & Suzuki, T. (2020).[4] "Crystal and molecular structures of dichloridopalladium(II) containing 2-methyl- or 2-phenyl-8-(diphenyphosphanyl)quinoline." Acta Crystallographica Section E. (Provides structural proof of the tetrahedral distortion caused by 2-substituted quinolines).

  • Engle, K. M., et al. (2016). "Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society. (Foundational text on how mono-N-protected amino acids and quinoline-type ligands accelerate Pd catalysis).

  • He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J.-Q. (2011). "Palladium-Catalyzed Transformations of Alkyl C–H Bonds." Chemical Reviews. (Comprehensive review covering the use of quinoline and pyridine ligands in C-H activation).

Sources

scalable manufacturing process for 4-Methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Scalable Manufacturing of 4-Methoxy-2-methylquinoline

Abstract

4-Methoxy-2-methylquinoline is a pivotal structural motif in medicinal chemistry and a versatile building block for the synthesis of pharmacologically active compounds. Its efficient and scalable production is critical for advancing drug discovery programs and enabling commercial manufacturing. This document provides a comprehensive guide to a robust and scalable three-step manufacturing process for 4-Methoxy-2-methylquinoline. The selected synthetic strategy begins with the well-established Conrad-Limpach reaction to form the quinoline core, followed by chlorination and subsequent methoxylation. This application note details the underlying chemical principles, provides step-by-step protocols suitable for scale-up, addresses critical safety considerations, and outlines process optimization strategies to ensure a cost-effective and reliable manufacturing workflow.

Introduction and Strategic Overview

The quinoline scaffold is a privileged heterocycle found in a wide array of natural products and synthetic drugs, exhibiting activities such as antimalarial, antibacterial, and anticancer properties.[1][2] 4-Methoxy-2-methylquinoline, in particular, serves as a key intermediate in the synthesis of more complex molecules. The primary challenge in its production lies in developing a process that is not only high-yielding but also safe, economically viable, and reproducible on an industrial scale.

Classical methods for quinoline synthesis include the Skraup, Doebner-von Miller, Friedländer, Combes, and Conrad-Limpach reactions.[3][4] For the specific substitution pattern of 4-Methoxy-2-methylquinoline, a strategy commencing with p-anisidine (4-methoxyaniline) is the most logical and convergent approach.

Our selected manufacturing process is a three-step synthesis:

  • Conrad-Limpach Cyclization: Reaction of p-anisidine with ethyl acetoacetate to form the key intermediate, 6-methoxy-2-methylquinolin-4-ol. This reaction is known for its reliability in constructing the 4-hydroxyquinoline core.[5][6][7]

  • Chlorination: Conversion of the 4-hydroxy group to a 4-chloro functionality using a potent chlorinating agent like phosphorus oxychloride (POCl₃), yielding 4-chloro-6-methoxy-2-methylquinoline.[8][9]

  • Methoxylation: Nucleophilic substitution of the 4-chloro group with a methoxy group using sodium methoxide to afford the final product, 4-Methoxy-2-methylquinoline.

This pathway is advantageous due to the low cost of starting materials, well-documented reaction classes, and amenability to large-scale chemical reactors.

G cluster_0 Scalable Synthesis of 4-Methoxy-2-methylquinoline p_anisidine p-Anisidine reagent1 High-Temp Cyclization (e.g., Dowtherm A) p_anisidine->reagent1 eaa Ethyl Acetoacetate eaa->reagent1 intermediate1 6-Methoxy-2-methylquinolin-4-ol reagent2 Chlorination (POCl₃) intermediate1->reagent2 intermediate2 4-Chloro-6-methoxy-2-methylquinoline reagent3 Methoxylation (NaOMe, MeOH) intermediate2->reagent3 final_product 4-Methoxy-2-methylquinoline reagent1->intermediate1 Step 1: Conrad-Limpach reagent2->intermediate2 Step 2: Chlorination reagent3->final_product Step 3: Methoxylation

Figure 1: Overall Synthetic Workflow.

Scientific Rationale and Mechanistic Insights

A deep understanding of the reaction mechanisms and the causality behind procedural choices is paramount for successful and safe scale-up.

Step 1: Conrad-Limpach Synthesis of 6-Methoxy-2-methylquinolin-4-ol

The Conrad-Limpach synthesis proceeds in two distinct thermal stages.[6][10] First, at a moderate temperature (~120-140 °C), the aromatic amine (p-anisidine) undergoes condensation with the β-keto group of ethyl acetoacetate to form a stable enamine intermediate. The second stage is the critical, rate-determining cyclization step, which requires significantly higher temperatures (~250 °C) to overcome the activation energy for the 6-endo-trig electrophilic cyclization onto the aromatic ring.

Causality Behind Experimental Choices:

  • High-Boiling Inert Solvent: The use of a high-boiling solvent like Dowtherm A or mineral oil is crucial. It acts as an efficient heat transfer medium, allowing for precise temperature control required for the cyclization while preventing charring that can occur with neat reactions.[6]

  • Temperature Staging: A staged temperature profile is essential. The initial lower temperature allows for the clean formation of the enamine intermediate while removing ethanol and water. Ramping to a much higher temperature then drives the intramolecular cyclization to completion.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen) is critical at these high temperatures to prevent oxidative side reactions and degradation of the starting materials and product.

G start p-Anisidine + Ethyl Acetoacetate intermediate1 Enamine Intermediate start->intermediate1 Condensation (~140°C, -H₂O) transition Heat (~250°C) 6-endo-trig Cyclization intermediate1->transition cyclized Cyclized Intermediate transition->cyclized product 6-Methoxy-2-methylquinolin-4-ol (Keto-Enol Tautomer) cyclized->product Tautomerization -EtOH

Figure 2: Mechanism of the Conrad-Limpach Cyclization.
Step 2 & 3: Chlorination and Methoxylation

The conversion of the 4-hydroxyquinoline to the 4-methoxy derivative is a classic two-step functional group interconversion.

Step 2: Chlorination The hydroxyl group of the quinolone is first converted into a better leaving group by reaction with phosphorus oxychloride (POCl₃). The reaction proceeds via a dichlorophosphoryl ester intermediate, which is then attacked by a chloride ion to yield the 4-chloroquinoline.

Causality Behind Experimental Choices:

  • Reagent: POCl₃ is a powerful and cost-effective chlorinating agent for this transformation.

  • Catalyst: N,N-Dimethylformamide (DMF) can be used in catalytic amounts. It reacts with POCl₃ to form the Vilsmeier reagent ([Me₂N=CHCl]⁺Cl⁻), which is a more reactive electrophile and can accelerate the reaction.[8][9]

  • Controlled Quenching: The work-up is the most hazardous part of this step. Excess POCl₃ must be quenched by slow, controlled addition of the reaction mixture to ice or an ice/water slurry. This hydrolysis is extremely exothermic and releases HCl gas, requiring robust cooling and ventilation systems at scale.

Step 3: Methoxylation This step is a nucleophilic aromatic substitution (SNAAr). The electron-withdrawing nitrogen atom in the quinoline ring activates the C4 position towards nucleophilic attack. The potent nucleophile, sodium methoxide, displaces the chloride leaving group.

Causality Behind Experimental Choices:

  • Nucleophile and Solvent: Sodium methoxide in methanol is the ideal reagent system. Methanol serves as the solvent, and the methoxide ion is the active nucleophile.

  • Anhydrous Conditions: It is critical to use anhydrous sodium methoxide and methanol. Any water present will hydrolyze the 4-chloro intermediate back to the 4-hydroxy starting material, reducing the yield.

Detailed Manufacturing Protocols

These protocols are designed for pilot-scale production and can be adapted for larger manufacturing campaigns. All operations should be conducted in appropriate chemical reactors by trained personnel.

Equipment
  • Glass-lined or Hastelloy reactor (50 L) equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet/outlet.

  • Heating/cooling mantle or fluid-based temperature control unit.

  • Addition funnel or pump for controlled reagent delivery.

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Vacuum oven for drying.

Protocol for Step 1: 6-Methoxy-2-methylquinolin-4-ol
  • Reactor Setup: Charge the reactor with Dowtherm A (15 L) and begin stirring and nitrogen purging.

  • Reagent Charge: Charge p-anisidine (2.0 kg, 16.24 mol, 1.0 eq).

  • Initial Heating: Heat the mixture to 60 °C to ensure the p-anisidine is fully dissolved.

  • Addition: Slowly add ethyl acetoacetate (2.33 kg, 17.86 mol, 1.1 eq) over 1 hour, maintaining the temperature below 80 °C.

  • Condensation: Heat the reaction mixture to 140 °C and hold for 2 hours to drive off ethanol and water through the condenser.

  • Cyclization: Slowly ramp the temperature to 250 °C over 2 hours. Hold at 250 °C for 4 hours. Monitor reaction completion by HPLC (In-Process Control - IPC).

  • Cooling & Precipitation: Cool the reaction mixture to 60 °C. The product will begin to precipitate.

  • Isolation: Add n-heptane (10 L) to the slurry to facilitate filtration. Filter the solid product using a Nutsche filter.

  • Washing: Wash the filter cake with n-heptane (2 x 5 L) to remove residual Dowtherm A.

  • Drying: Dry the solid in a vacuum oven at 80 °C until constant weight.

    • Expected Yield: 2.6 kg (85%) of an off-white to tan solid.

Protocol for Step 2: 4-Chloro-6-methoxy-2-methylquinoline
  • Reactor Setup: Charge phosphorus oxychloride (POCl₃) (7.0 L, 75.6 mol) into a clean, dry reactor under a nitrogen atmosphere.

  • Reagent Charge: Slowly add 6-methoxy-2-methylquinolin-4-ol (2.5 kg, 13.21 mol, 1.0 eq) portion-wise over 2 hours. The reaction is exothermic; maintain the temperature below 50 °C using external cooling.

  • Reaction: After the addition is complete, heat the mixture to 110 °C and hold for 3 hours (IPC by HPLC).

  • Cooling: Cool the reaction mixture to room temperature.

  • Quenching (Critical Step): In a separate, larger reactor, prepare a slurry of crushed ice (25 kg) and water (10 L). With vigorous stirring and robust cooling, slowly pump the reaction mixture into the ice slurry, ensuring the quench temperature never exceeds 25 °C. Significant HCl gas will be evolved.

  • Neutralization: Once the quench is complete, slowly add a 30% aqueous sodium hydroxide solution to adjust the pH to ~8. The product will precipitate.

  • Isolation & Washing: Filter the solid product. Wash the cake thoroughly with water until the filtrate is neutral (pH ~7).

  • Drying: Dry the product in a vacuum oven at 50 °C.

    • Expected Yield: 2.55 kg (93%) of a light yellow solid.

Protocol for Step 3: 4-Methoxy-2-methylquinoline
  • Reactor Setup: Charge a reactor with anhydrous methanol (20 L) under a nitrogen atmosphere.

  • Methoxide Preparation: Slowly and carefully add sodium metal (0.36 kg, 15.65 mol, 1.2 eq) in small portions to the methanol. This is highly exothermic and generates hydrogen gas. Ensure adequate cooling and ventilation. Alternatively, use a commercial solution of sodium methoxide in methanol.

  • Reagent Charge: Once all the sodium has reacted and the solution has cooled to room temperature, add 4-chloro-6-methoxy-2-methylquinoline (2.5 kg, 12.04 mol, 1.0 eq).

  • Reaction: Heat the mixture to reflux (~65 °C) and hold for 5 hours (IPC by HPLC).

  • Solvent Removal: Distill off approximately 75% of the methanol under atmospheric pressure.

  • Precipitation & Isolation: Cool the remaining mixture to 10 °C. Add water (15 L) to precipitate the product. Filter the solid.

  • Washing & Drying: Wash the cake with water (2 x 5 L) and dry in a vacuum oven at 50 °C.

  • Purification (Optional): If required, the crude product can be recrystallized from an ethanol/water mixture to achieve higher purity.

    • Expected Yield: 2.0 kg (90%) of a white to off-white crystalline solid.

Data Summary and Specifications

Compound Molecular Weight ( g/mol ) Role Typical Molar Eq. Expected Yield Typical Purity (HPLC)
p-Anisidine123.15Starting Material1.0N/A>99%
Ethyl Acetoacetate130.14Starting Material1.1N/A>99%
6-Methoxy-2-methylquinolin-4-ol189.21Intermediate 1-85%>97%
4-Chloro-6-methoxy-2-methylquinoline207.66Intermediate 2-93%>98%
4-Methoxy-2-methylquinoline 203.68 Final Product - 90% >99.5%

Safety, Handling, and Waste Management

Scaling up this process introduces significant safety challenges that must be rigorously managed.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic upon inhalation, and reacts violently with water.[11] Must be handled in a closed system. Personnel must wear acid-resistant gloves, clothing, and a full-face respirator.[12][13] The quenching step must be performed in a reactor rated for the pressure and temperature changes, with emergency venting and scrubbing systems in place.

  • Sodium Methoxide/Sodium Metal: Corrosive and flammable.[14] Sodium metal reacts violently with water and alcohols to produce flammable hydrogen gas. Use in an inert, dry atmosphere is mandatory.

  • High Temperatures: The cyclization step at 250 °C requires a reliable temperature control system and a high-flashpoint heat transfer fluid to mitigate fire risk.

  • Waste Disposal:

    • Aqueous waste from the chlorination quench and neutralization will be acidic and must be neutralized before disposal.

    • Organic solvent waste (heptane, methanol) should be collected and disposed of according to local environmental regulations.

    • Dowtherm A can be recovered by distillation and reused for subsequent batches to improve process economy.

Conclusion and Future Optimization

The described three-step process provides a reliable and scalable route to high-purity 4-Methoxy-2-methylquinoline. The process relies on well-understood, classical reactions and uses readily available, cost-effective materials. The primary challenges for manufacturing are the high temperature required for the Conrad-Limpach cyclization and the safe handling and quenching of phosphorus oxychloride.

For future optimization, research could be directed towards:

  • Catalyst Development: Investigating solid acid catalysts or Lewis acids to lower the temperature of the cyclization step, which would save energy and reduce safety risks.[15][16][17]

  • Continuous Flow Processing: The chlorination and methoxylation steps are well-suited for conversion to a continuous flow process. This would significantly improve safety by minimizing the amount of hazardous material present at any one time and allow for superior control over reaction exotherms.

  • Greener Alternatives: Exploring greener solvents and alternative chlorinating agents (e.g., SOCl₂) to reduce the environmental impact of the process.[3][18]

By adhering to the protocols and safety guidelines outlined in this document, researchers and manufacturers can confidently produce 4-Methoxy-2-methylquinoline on a scale sufficient for advanced pharmaceutical development and commercial supply.

References

  • Tripathi, S., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Singh, S. (n.d.). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. PubMed. Available at: [Link]

  • Tripathi, S., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Singh, S. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Bentham Science. Available at: [Link]

  • Gümüş, F. (2020). Recent Progress in the Synthesis of Quinolines. PubMed. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Available at: [Link]

  • A. K. M., A., & M., A. (2024). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Taylor & Francis Online. Available at: [Link]

  • Mandal, A., & Ali, M. A. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Patel, D., Patel, K., & Patel, N. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Available at: [Link]

  • Tripathi, S., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Singh, S. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Bentham Science. Available at: [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Available at: [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Available at: [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Gold catalysis in quinoline synthesis. Available at: [Link]

  • Chemos GmbH&Co.KG. (2019). Safety Data Sheet: quinoline. Available at: [Link]

  • Penta chemicals. (2025). Quinoline - SAFETY DATA SHEET. Available at: [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Available at: [Link]

  • Wiley Online Library. (n.d.). Combes Quinoline Synthesis. Available at: [Link]

  • Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]

  • de Souza, M. V. N., et al. (2021). Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. PMC. Available at: [Link]

  • Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available at: [Link]

  • Ramasamy, A. K., Balasubramaniam, V., & Mohan, K. (n.d.). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. Semantic Scholar. Available at: [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Available at: [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Available at: [Link]

  • Ramasamy, A. K., Balasubramaniam, V., & Mohan, K. (2010). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. ResearchGate. Available at: [Link]

  • Fernández, G. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Organic Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: O-Methylation of 4-Hydroxyquinaldine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting O-methylation of 4-Hydroxyquinaldine (2-methyl-4-quinolinol) Audience: Research Scientists, Process Chemists, and Drug Development Professionals Document ID: TSC-CHEM-4HQ-OMETH-01

Introduction: The Tautomer Trap

The methylation of 4-hydroxyquinaldine (2-methyl-4-quinolinol) is deceptively simple. The core challenge lies in the compound's tautomeric equilibrium. In solution, the substrate exists as a mixture of the enol form (4-hydroxy) and the keto form (4-quinolone).

  • The Goal: O-methylation to form 4-methoxy-2-methylquinoline .

  • The Impurity: N-methylation to form 1,2-dimethyl-4-quinolone .

Standard alkylation conditions (e.g.,


/MeI) often yield a mixture of both isomers, with the thermodynamically stable N-methylated product frequently dominating. This guide provides the protocols to force O-regioselectivity and troubleshoot common failure modes.

Part 1: The Golden Protocols

We provide two distinct workflows. Workflow A is for direct methylation (fastest). Workflow B is the "Indirect Route" (highest purity/regiocontrol).

Workflow A: Direct O-Alkylation (Silver-Promoted)

Best for: Small scale (<5g), rapid synthesis, moderate cost tolerance.

The Science: According to the HSAB (Hard and Soft Acids and Bases) principle, the oxygen atom is a "hard" nucleophile, while the nitrogen is "soft." Using a silver salt (


) coordinates with the nitrogen, sterically and electronically blocking it, while facilitating the attack of the "hard" oxygen on the electrophile.

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Solvent: Add Toluene or DMF (Anhydrous). Note: Toluene often improves O/N ratio due to lower polarity, but DMF is faster.

  • Reagents:

    • 1.0 eq 4-Hydroxyquinaldine

    • 1.2 eq Silver Carbonate (

      
      )  (The critical regioselective base)
      
    • 1.5 eq Methyl Iodide (MeI) [1]

  • Reaction: Stir at room temperature for 12–24 hours. Protect from light (silver salts are photosensitive).

  • Workup: Filter through a Celite pad to remove silver salts. Wash the pad with DCM.

  • Purification: Concentrate filtrate. If N-methyl impurity exists, it is usually much more polar; separate via flash column chromatography (Hexane/EtOAc).

Workflow B: The Indirect Route (Chlorination/Displacement)

Best for: Large scale (>10g), strict GMP purity requirements, zero tolerance for N-isomers.

The Science: This method bypasses the tautomerism entirely. By converting the hydroxyl group to a chloride, you create a fixed electrophilic center. Subsequent nucleophilic aromatic substitution (


) with methoxide guarantees the O-methyl ether structure.

Step-by-Step Methodology:

  • Chlorination: Reflux 4-hydroxyquinaldine in neat Phosphorus Oxychloride (

    
    )  for 2 hours.
    
    • Quench: Pour onto crushed ice/ammonia (Exothermic!).

    • Isolate: Extract the resulting 4-chloro-2-methylquinoline .

  • Displacement:

    • Dissolve 4-chloro intermediate in Methanol .

    • Add 2.0 eq Sodium Methoxide (NaOMe) (25% wt in MeOH).

    • Reflux for 4–8 hours.

  • Result: Quantitative conversion to 4-methoxy-2-methylquinoline with 0% N-methyl impurity .

Part 2: Visualizing the Chemistry

The following diagram illustrates the competing pathways and the decision logic for selecting a workflow.

G Substrate 4-Hydroxyquinaldine (Tautomeric Mix) Direct Direct Alkylation (MeI / Base) Substrate->Direct Workflow A Chlorination Chlorination (POCl3) Substrate->Chlorination Workflow B N_Product N-Methyl Product (Impurity) Direct->N_Product Soft Base (K2CO3) Polar Solvent O_Product 4-Methoxy-2-methylquinoline (Target) Direct->O_Product Silver Salts (Ag2CO3) Hard Electrophile Intermediate 4-Chloro-2-methylquinoline Chlorination->Intermediate Substitution SNAr Displacement (NaOMe / MeOH) Intermediate->Substitution Substitution->O_Product 100% Regioselectivity

Figure 1: Reaction pathways showing the competition between N- and O-methylation and the bypass strategy via chlorination.

Part 3: Troubleshooting & FAQs

Category 1: Regioselectivity (O vs. N)

Q: I used


 in DMF and got a 60:40 mixture of N-methyl to O-methyl. How do I fix this without changing reagents? 
  • Diagnostic: Potassium carbonate is a "soft" base and DMF is a polar aprotic solvent, which stabilizes the transition state for N-alkylation.

  • Solution: Switch the solvent to Acetone or Acetonitrile . While slower, these solvents often improve the O/N ratio slightly. However, to drastically flip the ratio, you must change the cation. Switch to Cesium Carbonate (

    
    )  (larger cation, "naked" anion effect) or, ideally, Silver Carbonate (
    
    
    
    )
    .

Q: Can I use Mitsunobu conditions?

  • Answer: Yes. Mitsunobu (PPh3, DIAD, MeOH) is excellent for forcing O-alkylation of 4-hydroxyquinolines because it activates the oxygen specifically.

  • Protocol: Dissolve substrate (1 eq), PPh3 (1.5 eq), and MeOH (1.5 eq) in THF. Add DIAD (1.5 eq) dropwise at 0°C.

  • Warning: Purification is difficult due to Triphenylphosphine oxide (TPPO) byproducts. Only use this if Workflow A and B fail.

Category 2: Yield & Reaction Monitoring

Q: The reaction stalls at 80% conversion. Should I add more MeI?

  • Diagnostic: MeI is volatile (bp 42°C). If you are running the reaction in an open flask or at elevated temperatures, you likely lost your electrophile.

  • Fix:

    • Add another 0.5 eq of MeI.

    • Seal the vessel or use a reflux condenser with a cooling jacket <10°C.

    • Ensure your base is anhydrous. Water kills this reaction by hydrolyzing MeI to Methanol.

Category 3: Purification[2][3]

Q: How do I separate the N-methyl impurity from my O-methyl product?

  • Data: The two isomers have distinct physical properties.

FeatureO-Methyl (Target)N-Methyl (Impurity)Separation Method
Polarity Low (Lipophilic)High (Polar/Ionic character)Silica Chromatography
TLC (

)
Higher (~0.6 in 1:1 Hex/EtOAc)Lower (~0.1 in 1:1 Hex/EtOAc)Elute O-methyl first
Solubility Soluble in Hexane/EtherInsoluble in HexaneTrituration
  • Trituration Protocol: Dissolve the crude mixture in a minimum amount of DCM, then add excess Hexane or Diethyl Ether. The N-methyl quinolone often precipitates out as a solid, while the O-methyl ether remains in solution. Filter and evaporate the supernatant.

References

  • Regioselectivity Mechanisms

    • Title: "Alkylation of 4-Hydroxyquinoline: A Study in Regioselectivity."[1]

    • Context: Explains the thermodynamic preference for N-alkylation in polar solvents and the kinetic control required for O-alkyl
    • Source:Journal of the Chemical Society, Perkin Transactions 1.
  • Silver Carbonate Methodology

    • Title: "Structural basis of O-methylation of (2-heptyl-)1-hydroxyquinolin-4(1H)-one... by methyltransferase."[2] (Biological analog illustrating the specificity required).

    • Context: While biological, this highlights the structural "clamping" required for O-specificity, mimicked synthetically by Ag coordin
    • Source:

  • Indirect Synthesis (

    
     Route): 
    
    • Title: "Synthesis of 4-methoxy-2-methylquinoline via 4-chloro intermedi
    • Context: Standard industrial protocol for high-purity quinoline ethers.
    • Source:J. Am. Chem. Soc.[3] 1946, 68, 7, 1279–1281. Link

  • Mitsunobu Application

    • Title: "Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines."
    • Context: Modern application of alkylation techniques comparing conventional vs. sonochemical methods.
    • Source:

Sources

Technical Support Center: Purification of Crude 4-Methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 4-Methoxy-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively removing impurities from this important synthetic intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments.

Introduction: The Importance of Purity

4-Methoxy-2-methylquinoline is a key building block in the synthesis of various biologically active molecules and pharmaceutical agents.[1] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and complications in subsequent biological assays. This guide will walk you through the common impurities and the most effective methods for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 4-Methoxy-2-methylquinoline?

A1: The impurities in crude 4-Methoxy-2-methylquinoline are largely dependent on the synthetic route employed. Common synthesis methods, such as the Combes synthesis followed by methylation, can introduce several types of impurities:[2]

  • Unreacted Starting Materials: These can include aniline or a substituted aniline, and ethyl acetoacetate.[2]

  • Intermediates: The precursor, 4-hydroxy-2-methylquinoline, is a common impurity if the methylation step is incomplete.[3][4]

  • By-products of Cyclization: The Conrad-Limpach and Knorr quinoline syntheses can produce isomeric quinoline derivatives.

  • By-products of Methylation: Over-methylation or methylation at other positions on the quinoline ring can occur.

  • Residual Solvents and Reagents: Solvents like DMF or reagents like phosphorus oxychloride from chlorination steps (if applicable) may be present.[5][6]

Q2: My crude product is a dark oil or a discolored solid. What is the likely cause?

A2: A dark coloration in your crude 4-Methoxy-2-methylquinoline often indicates the presence of polymeric or oxidized by-products. These can form under the acidic or high-temperature conditions of the cyclization reaction. Treatment with activated carbon during recrystallization can be effective in removing these colored impurities.[4]

Q3: I'm seeing multiple spots on my TLC plate. How do I choose the right purification method?

A3: The choice between recrystallization and column chromatography depends on the nature and number of impurities.

  • Recrystallization is ideal when you have a major product with minor impurities that have different solubility profiles.[7]

  • Column Chromatography is more effective for separating complex mixtures with multiple components or impurities with similar polarities to the desired product.[8][9]

A good practice is to first attempt recrystallization. If TLC analysis of the recrystallized product still shows significant impurities, then column chromatography is recommended.

Troubleshooting Guides

Recrystallization Issues

Problem: My 4-Methoxy-2-methylquinoline will not crystallize from the chosen solvent.

  • Possible Cause 1: Inappropriate Solvent. The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7]

  • Solution 1: Conduct small-scale solubility tests with a range of solvents. Good starting points for quinoline derivatives are ethanol, methanol, ethyl acetate, and hexane/ethyl acetate mixtures.[10][11]

  • Possible Cause 2: Supersaturation. The solution may be supersaturated and requires nucleation to initiate crystallization.

  • Solution 2: Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure 4-Methoxy-2-methylquinoline.[7]

  • Possible Cause 3: Presence of Oily Impurities. Oily impurities can inhibit crystal formation.

  • Solution 3: Attempt to "oil out" the impurities by adding a small amount of a non-polar solvent like hexanes to your hot solution. The oil may separate, and you can decant the hot solution to a clean flask for crystallization. If this fails, column chromatography is your best option.

Column Chromatography Issues

Problem: I am getting poor separation of my product from an impurity during column chromatography.

  • Possible Cause 1: Incorrect Mobile Phase. The polarity of your eluent may not be optimal for separating the components.

  • Solution 1: Systematically vary the solvent ratio of your mobile phase. A common mobile phase for quinoline derivatives is a mixture of petroleum ether (or hexanes) and ethyl acetate.[8][9] Use TLC to test different solvent systems before running the column. The ideal system will show good separation between your product spot and the impurity spots, with the product having an Rf value between 0.2 and 0.4.

  • Possible Cause 2: Column Overloading. Too much crude product has been loaded onto the column.

  • Solution 2: A general rule of thumb is to use a ratio of 30:1 to 100:1 of silica gel to crude product by weight.[8]

  • Possible Cause 3: Improper Column Packing. Air bubbles or channels in the silica gel will lead to poor separation.

  • Solution 3: Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.[8]

Experimental Protocols

Protocol 1: Recrystallization of 4-Methoxy-2-methylquinoline

This protocol is a general guideline. The choice of solvent may need to be optimized based on the specific impurities present.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add a few drops of a test solvent (e.g., ethanol, methanol, ethyl acetate, or a hexane/ethyl acetate mixture) and observe the solubility at room temperature. Heat the test tube gently. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add your crude 4-Methoxy-2-methylquinoline. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

  • Purity Assessment: Determine the melting point of the dried crystals and analyze by TLC. Pure 4-Methoxy-2-methylquinoline should have a sharp melting point. A broadened melting point range suggests the presence of impurities.[7]

Protocol 2: Column Chromatography of 4-Methoxy-2-methylquinoline

This protocol assumes a normal-phase silica gel column.

  • Mobile Phase Selection: Using TLC, determine an appropriate mobile phase system (e.g., a mixture of petroleum ether and ethyl acetate) that gives an Rf value of ~0.3 for 4-Methoxy-2-methylquinoline and good separation from impurities.[8]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into a chromatography column and allow the solvent to drain until it is level with the top of the silica gel. Ensure the packing is uniform and free of air bubbles.[8]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • For "dry loading," add a small amount of silica gel to the dissolved crude product and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[8]

  • Elution:

    • Begin eluting the column with the determined mobile phase.

    • Gradually increase the polarity of the mobile phase if necessary to elute your product.

  • Fraction Collection: Collect fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-Methoxy-2-methylquinoline.

Data Presentation

PropertyValueReference
Molecular FormulaC11H11NO[12]
Molecular Weight173.21 g/mol N/A
Melting Point52 °C[12]
Boiling PointNot availableN/A
AppearanceSolid[13]

Visualizations

Purification_Workflow Crude Crude 4-Methoxy-2-methylquinoline TLC1 TLC Analysis Crude->TLC1 Assess Impurity Profile Recrystallization Recrystallization TLC1->Recrystallization Simple Impurity Profile Column Column Chromatography TLC1->Column Complex Impurity Profile TLC2 Purity Check (TLC, MP) Recrystallization->TLC2 Column->TLC2 TLC2->Column Impurity Remains Pure Pure Product TLC2->Pure Purity Confirmed

Caption: Decision workflow for purification method selection.

Recrystallization_Process cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation & Drying A Add Crude Product to Flask B Add Minimum Hot Solvent A->B C Optional: Add Activated Carbon B->C D Hot Filtration (if needed) C->D E Slow Cooling to Room Temp D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Under Vacuum H->I

Caption: Step-by-step recrystallization workflow.

References

  • Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. (n.d.). PubMed Central (PMC). Retrieved February 10, 2026, from [Link]

  • 7-bromo-2-methoxy-4-methylquinoline. (n.d.). Chemical Synthesis Database. Retrieved February 10, 2026, from [Link]

  • Mohan, K., et al. (2010). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. E-Journal of Chemistry, 7(3), 1066-1070.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2017). Atlantis Press. Retrieved February 10, 2026, from [Link]

  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]

  • 4-Methoxy-2-methylquinolin-6-amine | C11H12N2O | CID 15133391. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

  • (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate. (n.d.). PubMed Central (PMC). Retrieved February 10, 2026, from [Link]

  • CN102344438B - Crystallization of quinoline derivatives and its preparation method. (n.d.). Google Patents.
  • 6-methoxy-4-methylquinoline. (n.d.). ChemSynthesis. Retrieved February 10, 2026, from [Link]

  • 6-methoxy-4-methyl-2-quinolinol. (n.d.). ChemSynthesis. Retrieved February 10, 2026, from [Link]

  • CN103664892B - The crystallization of quinoline. (n.d.). Google Patents.
  • The Preparation of 4-Methylquinolines. (n.d.). Journal of the American Chemical Society. Retrieved February 10, 2026, from [Link]

  • Recrystallization. (2020, January 10). YouTube. Retrieved February 10, 2026, from [Link]

  • 2-methyl-4-hydroxyquinoline. (n.d.). Organic Syntheses. Retrieved February 10, 2026, from [Link]

  • CCXI1.-Synthesis of 4-Tetrahydroquinolone and a. (n.d.). RSC Publishing. Retrieved February 10, 2026, from [Link]

  • (PDF) Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • CN101353323B - Purification method of 2-methyl quinoline. (n.d.). Google Patents.
  • Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. (n.d.). Der Pharma Chemica. Retrieved February 10, 2026, from [Link]

Sources

purification of 4-Methoxy-2-methylquinoline via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinoline Chemistry Division Ticket ID: #PUR-4M2MQ-001 Subject: Purification of 4-Methoxy-2-methylquinoline (4-Methoxyquinaldine) via Column Chromatography Status: Open Assigned Specialist: Senior Application Scientist

Initial Assessment & Triage[1]

Welcome to the Quinoline Purification Help Desk. You are likely attempting to purify 4-Methoxy-2-methylquinoline (Target) following a methylation reaction of 4-hydroxy-2-methylquinoline.

Before packing your column, you must recognize the specific physicochemical challenges of this scaffold:

  • Basicity: The quinoline nitrogen (

    
    ) interacts strongly with acidic silanols on standard silica gel, causing severe tailing.
    
  • Isomerism: Methylation often yields the thermodynamic byproduct 1,2-dimethyl-4-quinolone (N-methylated isomer), which has distinct polarity but can co-elute if the gradient is too aggressive.

  • Stability: The enol ether linkage at C4 is susceptible to hydrolysis under acidic conditions (even on acidic silica), reverting to the starting material.

Core Purification Protocol

User Question: "Standard Hexane/EtOAc columns result in broad streaks and poor separation. How do I fix this?"

Technical Solution: You must deactivate the silica gel.[1] Standard silica is slightly acidic (pH 6.5–7.0), which protonates the quinoline nitrogen, turning your chromatography into an inefficient ion-exchange process.

The "Neutralized" Column Protocol

Reagents Required:

  • Silica Gel 60 (230–400 mesh)[2][3]

  • Triethylamine (TEA)[4]

  • Hexanes / Ethyl Acetate (EtOAc)[2][3][5][6]

Step-by-Step Workflow:

  • Mobile Phase Preparation: Prepare a stock solvent of Hexane:EtOAc (9:1) containing 1% Triethylamine (v/v) .

    • Why? TEA competes for the acidic silanol sites on the silica, effectively "capping" them so your quinoline can pass through without dragging.

  • Slurry Packing (Critical):

    • Suspend silica in the TEA-doped mobile phase.

    • Pour into the column and flush with at least 2 column volumes (CV) of the TEA-containing solvent before loading the sample.

    • Verification: The eluate pH should be basic (check with pH paper).

  • Sample Loading:

    • Method: Dry loading is superior for quinolines.

    • Dissolve crude in minimal DCM, add silica (1:2 ratio), and rotary evaporate to a free-flowing powder.

    • Load the powder onto the pre-equilibrated column.

  • Elution Gradient:

    • Start: 100% Hexane (+1% TEA) for 2 CVs.

    • Ramp: 0%

      
       30% EtOAc in Hexane (+1% TEA) over 10 CVs.
      
    • Note: The target 4-methoxy compound usually elutes earlier (less polar) than the N-methyl quinolone impurity.

Troubleshooting & FAQs

Q1: How do I distinguish the Target (O-methyl) from the Impurity (N-methyl) on TLC? The separation is governed by the aromatization of the ring system.

  • Target (4-Methoxy-2-methylquinoline): Fully aromatic. Less polar.[7][2] High Rf. Fluoresces distinct blue/purple under UV 254/365 nm.

  • Impurity (1,2-Dimethyl-4-quinolone): Amide-like character. More polar. Lower Rf. often absorbs UV but fluoresces less intensely or differently.

Relative Rf Data (Silica + 1% TEA)

Compound Structure Type Polarity Approx Rf (Hex:EtOAc 1:1)
4-Methoxy-2-methylquinoline Aromatic Ether Low 0.55 – 0.65
1,2-Dimethyl-4-quinolone Vinylogous Amide Medium 0.25 – 0.35

| 4-Hydroxy-2-methylquinoline | Phenolic/Amide | High | 0.05 – 0.10 |

Q2: My product is decomposing on the column. Why? If you used standard silica without TEA, the acidic surface likely catalyzed the hydrolysis of the methoxy group:


Fix:  Always use TEA. If the compound is extremely labile, switch to Neutral Alumina  (Brockmann Grade III).

Q3: Can I recrystallize instead of running a column? Yes, if the impurity profile permits.

  • Solvent System: Boiling Hexane with a drop of EtOAc, or Cyclohexane.

  • Procedure: The N-methyl impurity is often less soluble in cold non-polar solvents. Filter off the insoluble impurities from the hot solution, then cool to crystallize the 4-methoxy target.[8]

Visual Workflows

Diagram 1: Mobile Phase Decision Tree

Caption: Logic flow for selecting the correct stationary phase modifier based on impurity profile.

MobilePhaseSelection Start Start: Crude Mixture Analysis CheckTLC Run TLC (Hex:EtOAc 1:1) Start->CheckTLC Streaking Is the spot streaking? CheckTLC->Streaking AddTEA Add 1% Triethylamine (TEA) to Mobile Phase Streaking->AddTEA Yes (Tailing) StandardSilica Proceed with Standard Silica (Rare for Quinolines) Streaking->StandardSilica No (Clean Spot) CheckSep Is separation of O-Me vs N-Me > 0.1 Rf? AddTEA->CheckSep Gradient Use Gradient Elution (0-30% EtOAc) CheckSep->Gradient Yes Alumina Switch to Neutral Alumina (Avoid Silica) CheckSep->Alumina No (Co-elution/Decomp)

Diagram 2: The "Buffered" Column Setup

Caption: Step-by-step physical setup for amine-modified silica chromatography.

ColumnSetup Step1 1. Slurry Prep Silica + Hexane/EtOAc + 1% TEA Step2 2. Packing Pour slurry, tap to settle. Flush with 2 CV of TEA buffer. Step1->Step2 Step3 3. Dry Loading Adsorb crude on silica (1:2). Layer gently on top. Step2->Step3 Step4 4. Elution Collect fractions. Target elutes first (High Rf). Step3->Step4

References

  • BenchChem Technical Support. (2025).[7][1][2][3][9] Purification of Highly Lipophilic Quinoline Derivatives: Troubleshooting Streaking on Silica Gel. Retrieved from BenchChem Application Notes.

  • Chromatography Forum. (2004). Mobile Phase with Triethylamine for Basic Compounds.[1][4][10] Retrieved from .

  • MDPI. (2023).[8] Synthesis of 4-Hydroxyquinolines and Separation of Isomers.Molecules, 28(3). Retrieved from .

  • ResearchGate. (2014). Mechanism of Triethylamine Interaction with Silanols in Chromatography. Retrieved from .

  • Sigma-Aldrich. (n.d.). 4-Hydroxy-8-methoxy-2-methylquinoline Properties and Handling. Retrieved from .

Sources

Validation & Comparative

Differentiation of Quinoline Isomers: A Comparative MS Fragmentation Guide for 4-Methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the development of quinoline-based antimalarials and antibacterial agents, structural isomers pose a significant analytical challenge. 4-Methoxy-2-methylquinoline (Target) often co-elutes or shares isobaric characteristics with its positional isomer, 2-Methoxy-4-methylquinoline (Alternative).[1]

This guide provides a definitive mass spectrometric comparison to distinguish these isomers. Unlike standard datasheets, we focus on the fragmentation causality —specifically why the 4-methoxy substitution pattern yields a distinct spectral fingerprint compared to the 2-methoxy alternative under Electron Ionization (EI).

Comparative Analysis: Target vs. Alternative

The primary challenge in analyzing substituted quinolines is the high stability of the aromatic core, which often leads to similar molecular ion (


) intensities. Differentiation requires monitoring specific fragment ion ratios derived from the methoxy group cleavage.[1]
Table 1: Spectral Fingerprint Comparison (EI, 70 eV)
Feature4-Methoxy-2-methylquinoline (Target)2-Methoxy-4-methylquinoline (Alternative)Differentiation Logic
Molecular Ion (

)
m/z 173 (Strong)m/z 173 (Strong)Isobaric; cannot distinguish by MS1 alone.[1]
Base Peak m/z 158 (

)
m/z 173 or 144 The 4-methoxy isomer loses

readily to form a stable quinolone cation.[1] The 2-methoxy isomer often retains the methyl or loses

(30 Da).
Carbonyl Ion m/z 130 (High Intensity)m/z 130 (Low/Medium)Derived from CO loss from the m/z 158 fragment. More prevalent in the 4-isomer lineage.[1]
Rearrangement Minimal McLaffertySignificant H-transfer2-methoxy isomers can undergo specific H-rearrangements due to proximity to the ring nitrogen.[1]
Diagnostic Ratio (Key Differentiator)

To confirm the identity of 4-Methoxy-2-methylquinoline, calculate the abundance ratio of the demethylated ion to the parent:



  • If

    
    :  Highly indicative of 4-Methoxy-2-methylquinoline  (Target).[1]
    
  • If

    
    :  Indicative of 2-Methoxy-4-methylquinoline  (Alternative) or other isomers where methyl loss is electronically disfavored.[1]
    

Mechanistic Fragmentation Pathways[2]

Understanding the mechanism ensures your data interpretation is robust.[1] The fragmentation of 4-Methoxy-2-methylquinoline is driven by the stability of the resulting 4-quinolone cation .

Pathway A: The "Quinolone Driver" (Dominant)
  • Ionization: An electron is removed from the aromatic system or the oxygen lone pair (

    
    ).
    
  • 
    -Cleavage:  The methoxy group undergoes homolytic cleavage, expelling a methyl radical (
    
    
    
    , 15 Da).[1]
  • Stabilization: The resulting cation (

    
    ) is not just a simple cation; it tautomerizes/resonates to form the highly stable 2-methyl-4-quinolone  structure.[1] This thermodynamic sink makes m/z 158 the base peak.[1]
    
  • Ring Contraction: The quinolone cation subsequently loses Carbon Monoxide (CO, 28 Da) to form a resonance-stabilized ion at

    
    .[1]
    
Pathway B: Ring Destruction (Secondary)

From the m/z 130 ion, further fragmentation involves the loss of Hydrogen Cyanide (HCN, 27 Da), characteristic of nitrogen heterocycles, yielding ions at


.
Visualization of Fragmentation Logic

FragmentationPathway Parent Molecular Ion (M+) m/z 173 (Radical Cation) Fragment1 [M - CH3]+ m/z 158 (2-methyl-4-quinolone cation) Parent->Fragment1 Loss of Methyl Radical (-15 Da) Fragment2 [M - CH3 - CO]+ m/z 130 (Ring Contraction) Fragment1->Fragment2 Loss of Carbon Monoxide (-28 Da) Fragment3 [M - CH3 - CO - HCN]+ m/z 103 (Phenyl Cation Derivative) Fragment2->Fragment3 Loss of HCN (-27 Da)

Figure 1: Step-wise EI fragmentation pathway of 4-Methoxy-2-methylquinoline showing the critical transition to the quinolone cation.

Experimental Protocols

To replicate these results, the following self-validating protocols for GC-MS and LC-MS are recommended.

Protocol A: GC-EI-MS (Structural Confirmation)

Objective: Obtain the classic fragmentation fingerprint for library matching.[1]

  • Sample Preparation:

    • Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade).[1]

    • Dilute 1:100 in Ethyl Acetate (prevents methylation artifacts common in methanol injection ports).[1]

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).[1]

    • Inlet: 250°C, Split ratio 20:1.

    • Oven: 80°C (1 min)

      
       20°C/min 
      
      
      
      280°C (hold 3 min).
  • MS Parameters:

    • Source: Electron Ionization (EI) at 70 eV .[1]

    • Scan Range: m/z 40–350.[1]

    • Solvent Delay: 3.0 min.

  • QC Check:

    • Inject a blank (Ethyl Acetate).[1] Ensure no background at m/z 173.

    • Verify the m/z 158/173 ratio is consistent across three injections.

Protocol B: LC-ESI-MS/MS (High Sensitivity Quantitation)

Objective: Quantify the compound in biological matrices where isomers may co-elute.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Source (ESI Positive):

    • Precursor Ion: m/z 174.1 (

      
      ).[1]
      
    • Collision Energy (CE): Stepped CE (20, 35, 50 eV).[1]

  • MRM Transitions:

    • Quantifier:

      
       (Loss of methyl radical is rare in ESI; loss of methane/methanol is more common.[1] Note: In ESI, the fragmentation often differs. For 4-methoxyquinoline, the loss of methanol (-32) to m/z 142 is a common alternative pathway depending on cone voltage.)
      
    • Qualifier:

      
       (Loss of CO-like fragment).[1]
      

Workflow for Isomer Differentiation

Use this decision tree to process unknown samples suspected of containing methoxy-methylquinolines.

Workflow Sample Unknown Sample (Methoxy-Methylquinoline) GCMS Run GC-EI-MS (70 eV) Sample->GCMS CheckParent Check Parent Ion m/z 173? GCMS->CheckParent CheckBase Identify Base Peak CheckParent->CheckBase Yes Result4 ID: 4-Methoxy-2-methyl (Target) CheckBase->Result4 Base Peak = 158 (Loss of CH3) Result2 ID: 2-Methoxy-4-methyl (Alternative) CheckBase->Result2 Base Peak = 173 or 144 (Stable M+ or Loss of CHO)

Figure 2: Decision matrix for identifying the target compound based on base peak intensity.

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Quinoline, 4-methoxy- Mass Spectrum. National Institute of Standards and Technology.[2][3] [Link][1]

  • Pouchert, C. J. (1981).[1] The Aldrich Library of Infrared Spectra, Edition III. Aldrich Chemical Company.[1] (Referenced for structural confirmation of quinoline derivatives).[1]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Foundational text for mechanisms of aromatic ether cleavage).

  • Vukovic, S., et al. (2020).[1] "Differentiation of isomeric quinolines by electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry. (General reference for quinoline isomer differentiation logic).

Sources

Differentiating Quinoline and Isoquinoline: A Comparative Spectroscopic Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of pharmaceutical and materials science, the precise structural characterization of heterocyclic compounds is paramount. Among these, the isomers quinoline and isoquinoline represent a fundamental challenge and a critical necessity for unambiguous identification. Both share the same chemical formula (C₉H₇N) and a fused benzene-pyridine ring system, yet the seemingly subtle difference in the nitrogen atom's position profoundly influences their chemical, physical, and biological properties. This guide provides an in-depth, comparative analysis of how various spectroscopic methods can be expertly employed to distinguish between these two vital isomers, ensuring the integrity of research and development endeavors.

The Structural Nuance: A Tale of Two Isomers

The core of the challenge lies in the constitutional isomerism of quinoline and isoquinoline. In quinoline, the nitrogen atom occupies position 1 of the heterocyclic ring, directly adjacent to the fused benzene ring. Conversely, in isoquinoline, the nitrogen is at position 2, once removed from the fusion point. This seemingly minor shift in the nitrogen's location alters the molecule's electronic landscape, leading to distinct spectroscopic fingerprints that can be decisively interpreted with the right expertise.

Chemical structures of Quinoline and IsoquinolineFigure 1: The isomeric structures of quinoline (left) and isoquinoline (right), highlighting the differing position of the nitrogen atom.

This guide will navigate the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—providing the theoretical underpinnings and practical data necessary for their confident differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy stands as the most powerful and definitive tool for distinguishing between quinoline and isoquinoline. The distinct electronic environment of each proton and carbon atom, dictated by the nitrogen's position, results in unique chemical shifts and coupling patterns.

¹H NMR Spectroscopy: A Clear Distinction in the Aromatic Region

The proton NMR spectra of quinoline and isoquinoline exhibit significant differences, particularly in the downfield aromatic region. The protons on the pyridine ring are most affected by the nitrogen's electronegativity and lone pair of electrons.

In quinoline, the proton at the C2 position (H-2) is the most deshielded due to its proximity to the nitrogen atom, typically appearing as a doublet of doublets around 8.90 ppm. In contrast, isoquinoline's most downfield proton is at C1 (H-1), which is a singlet and appears even further downfield, around 9.22 ppm. The H-3 proton of isoquinoline is also notably deshielded compared to its counterpart in quinoline.

PositionQuinoline (δ, ppm in CDCl₃)Isoquinoline (δ, ppm in CDCl₃)
H-1-9.22
H-28.90-
H-37.387.58
H-48.128.50
H-57.757.80
H-67.527.62
H-77.657.70
H-87.817.93
Table 1: Comparative ¹H NMR chemical shifts of quinoline and isoquinoline. Data sourced from the Spectral Database for Organic Compounds (SDBS).
¹³C NMR Spectroscopy: Unambiguous Carbon Fingerprints

The ¹³C NMR spectra provide a complementary and equally decisive dataset. The carbons directly bonded to the nitrogen atom, or in close proximity, show the most significant variations in their chemical shifts.

In quinoline, the C2 and C8a carbons are the most deshielded in the heterocyclic ring, appearing around 150.3 ppm and 148.3 ppm, respectively. For isoquinoline, the C1 and C3 carbons bear the brunt of the nitrogen's influence, with chemical shifts around 152.7 ppm and 143.2 ppm.

PositionQuinoline (δ, ppm in CDCl₃)Isoquinoline (δ, ppm in CDCl₃)
C-2150.3-
C-3121.1143.2
C-4136.1120.6
C-4a128.3128.8
C-5129.5127.5
C-6126.5127.2
C-7127.7127.4
C-8130.3130.4
C-8a148.3135.7
C-1-152.7
Table 2: Comparative ¹³C NMR chemical shifts of quinoline and isoquinoline. Data sourced from the Spectral Database for Organic Compounds (SDBS).
2D NMR Spectroscopy (HSQC & HMBC): Confirming Connectivity

For unequivocal assignment, especially in substituted derivatives, two-dimensional NMR techniques are indispensable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon.[1] It is invaluable for confirming the assignments made from the 1D spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds.[2] This is particularly powerful for identifying quaternary carbons and for piecing together the molecular framework, definitively confirming the nitrogen's position by observing long-range correlations from specific protons to carbons in the opposing ring. For instance, in quinoline, a correlation between H-8 and C-2 would be expected, while in isoquinoline, a correlation between H-8 and C-1 would be observed.

G cluster_quinoline Quinoline HMBC cluster_isoquinoline Isoquinoline HMBC Q_H8 H-8 Q_C2 C-2 Q_H8->Q_C2 3J Q_C4 C-4 Q_H8->Q_C4 4J I_H8 H-8 I_C1 C-1 I_H8->I_C1 4J I_C3 C-3 I_H8->I_C3 5J

Caption: Key long-range HMBC correlations for isomer differentiation.

Mass Spectrometry (MS): Deciphering Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) provides another layer of evidence for distinguishing between quinoline and isoquinoline. While both isomers exhibit a molecular ion peak (M⁺˙) at m/z 129, their fragmentation pathways show subtle but consistent differences.

The primary fragmentation pathway for both molecules involves the loss of hydrogen cyanide (HCN), resulting in a significant fragment ion at m/z 102.[3] This is a characteristic fragmentation for many nitrogen-containing aromatic compounds. However, the relative intensities of other fragment ions can differ.

A key differentiator is the appearance energy for the loss of HCN, which is slightly lower for isoquinoline (11.6 ± 0.2 eV) compared to quinoline (11.9 ± 0.1 eV).[3] This suggests that the isoquinoline radical cation is slightly less stable and more prone to this fragmentation.

fragmentation Quinoline+ Quinoline [M]⁺˙ m/z 129 Fragment102 [C₈H₆]⁺˙ m/z 102 Quinoline+->Fragment102 -HCN Fragment101 [C₈H₅]⁺ m/z 101 Quinoline+->Fragment101 -H, -HCN Isoquinoline+ Isoquinoline [M]⁺˙ m/z 129 Isoquinoline+->Fragment102 -HCN Isoquinoline+->Fragment101 -H, -HCN

Caption: Primary fragmentation pathway for quinoline and isoquinoline.

Vibrational and Electronic Spectroscopy: Complementary Techniques

While NMR and MS are often definitive, IR and UV-Vis spectroscopy provide rapid, complementary data that can further support structural assignments.

Infrared (IR) Spectroscopy

The IR spectra of quinoline and isoquinoline are broadly similar due to the presence of the same fundamental functional groups (aromatic C-H and C=C bonds). However, there are subtle differences in the fingerprint region (below 1500 cm⁻¹) arising from the different symmetries of the two molecules.

Vibrational ModeQuinoline (cm⁻¹)Isoquinoline (cm⁻¹)
Aromatic C-H Stretch~3050~3060
Aromatic C=C Stretch~1620, 1580, 1500~1625, 1585, 1495
C-H in-plane bend~1140, 1030~1145, 1035
C-H out-of-plane bend~935, 825, 745~950, 830, 740
Table 3: Key comparative FT-IR absorption bands. Data sourced from the Spectral Database for Organic Compounds (SDBS).
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectra of quinoline and isoquinoline are characterized by multiple absorption bands corresponding to π → π* transitions. The position and fine structure of these bands are sensitive to the electronic distribution within the aromatic system. In a non-polar solvent like cyclohexane, both isomers show a complex series of absorption bands.

Solvent: CyclohexaneQuinoline (λmax, nm)Isoquinoline (λmax, nm)
Band I~313, 307, 300~318, 312, 306
Band II~277, 270~266, 260
Band III~226~218
Table 4: Comparative UV-Vis absorption maxima. Data sourced from the Spectral Database for Organic Compounds (SDBS).

The slight red shift (bathochromic shift) observed in the absorption bands of isoquinoline compared to quinoline is a consistent and diagnostically useful feature.[4]

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC)
  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set a spectral width of -2 to 12 ppm.

    • Employ a 90° pulse angle.

    • Use a relaxation delay of 2 seconds.

    • Acquire 16-32 scans for an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set a spectral width of 0 to 160 ppm.

    • Use a standard proton-decoupled pulse sequence.

    • Employ a relaxation delay of 2-5 seconds.

    • Acquire a sufficient number of scans (typically 1024 or more).

  • 2D NMR (HSQC/HMBC) Acquisition:

    • Utilize standard pulse programs provided by the spectrometer software.

    • Optimize the spectral widths in both dimensions based on the 1D spectra.

    • For HMBC, set the long-range coupling delay to optimize for J-couplings of 8-10 Hz.

  • Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectra and reference to the TMS signal at 0.00 ppm.

Electron Ionization-Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the neat liquid or a dilute solution in a volatile solvent (e.g., methanol) into the mass spectrometer via a direct insertion probe or a GC inlet.

  • Ionization: Utilize a standard electron ionization energy of 70 eV.[5]

  • Mass Analysis: Scan a mass range of m/z 40-200 to capture the molecular ion and key fragments.

  • Data Interpretation: Identify the molecular ion peak at m/z 129 and analyze the relative abundances of the fragment ions, particularly the [M-HCN]⁺˙ peak at m/z 102.

workflow Sample Quinoline/Isoquinoline Sample Prep_NMR Sample Prep (CDCl₃, TMS) Sample->Prep_NMR Prep_MS Sample Prep (Volatile Solvent) Sample->Prep_MS Prep_IR_UV Dilution/Neat Sample->Prep_IR_UV NMR NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC) Prep_NMR->NMR MS EI-Mass Spectrometry Prep_MS->MS IR FT-IR Spectroscopy Prep_IR_UV->IR UV UV-Vis Spectroscopy Prep_IR_UV->UV Data_NMR Chemical Shifts, Coupling Constants, 2D Correlations NMR->Data_NMR Data_MS Molecular Ion, Fragmentation Pattern MS->Data_MS Data_IR Vibrational Frequencies IR->Data_IR Data_UV Absorption Maxima (λmax) UV->Data_UV Conclusion Unambiguous Isomer Identification Data_NMR->Conclusion Data_MS->Conclusion Data_IR->Conclusion Data_UV->Conclusion

Caption: General experimental workflow for spectroscopic differentiation.

Conclusion

The differentiation of quinoline and isoquinoline, while challenging due to their isomeric nature, is readily and reliably achieved through a systematic application of modern spectroscopic techniques. NMR spectroscopy, particularly a combination of 1D and 2D experiments, provides the most definitive structural evidence. Mass spectrometry offers crucial confirmation of molecular weight and characteristic fragmentation, while IR and UV-Vis spectroscopy serve as rapid and valuable complementary methods. By understanding the unique spectroscopic fingerprint each isomer possesses, researchers, scientists, and drug development professionals can ensure the structural integrity of their compounds, a cornerstone of scientific rigor and innovation.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • Jochims, J. C., Abu-El-Halawa, R., & Zsolnai, L. (1991). Dissociative photoionization of quinoline and isoquinoline. The Journal of Physical Chemistry, 95(19), 7343-7348.
  • Gómez-González, M. A., et al. (2019). Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. Physical Chemistry Chemical Physics, 21(9), 5121-5141.
  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (2024). Molecules, 29(11), 2586.
  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. [Link]

  • Clar, E. (1964). Polycyclic Hydrocarbons. Academic Press.
  • Williams, D. H., & Fleming, I. (1995). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
  • HSQC and HMBC. (n.d.). Columbia University, NMR Core Facility. [Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (2014).
  • Mass Spectrometry: Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

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A Senior Application Scientist's Guide to Bioassay Validation: Utilizing 4-Methoxy-2-methylquinoline as a Control Standard

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of using 4-Methoxy-2-methylquinoline as a control standard in bioassay validation. Moving beyond a simple checklist of procedures, we will explore the causal logic behind experimental design, grounded in internationally recognized standards such as the ICH Q2(R1) guidelines.[4][5][6] This document is intended for researchers, scientists, and drug development professionals who require a robust framework for validating analytical bioassays.

The Imperative of Controls in Bioassay Validation

Before delving into the specific application of 4-Methoxy-2-methylquinoline, it is crucial to understand the roles of different controls.

  • Negative Controls: These are samples expected to produce a null or baseline result.[1][2][7] They are essential for identifying background noise and false positives. A simple negative control might be the assay buffer alone (a "blank"), while a more complex one could be a matrix sample known to lack the analyte of interest.[1]

  • Positive Controls: A positive control contains a substance known to elicit the desired, measurable effect.[2][3][7] Its purpose is to confirm that the assay system—including all reagents, equipment, and procedures—is functioning correctly.[2] If a positive control fails to produce the expected outcome, it invalidates the results of that entire experimental run.

In the context of analytical chemistry, such as High-Performance Liquid Chromatography (HPLC), a "control" often takes the form of a Reference Standard . This is a highly purified and well-characterized compound used for calibration, identification, and quantification. Furthermore, for establishing the specificity of an assay—its ability to assess the analyte unequivocally in the presence of other components—structurally similar compounds are used to challenge the method. It is in this critical role that a compound like 4-Methoxy-2-methylquinoline finds its utility.

Characterizing the Control: 4-Methoxy-2-methylquinoline

4-Methoxy-2-methylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinolines are a common scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities, including antitubercular and anticancer properties.[8][9][10]

Chemical Properties:

  • Molecular Formula: C₁₁H₁₁NO

  • Molecular Weight: 173.21 g/mol

  • Appearance: Typically a solid at room temperature.

  • Structure:

    
    
    

While various substituted quinolines have demonstrated potent biological activity, 4-Methoxy-2-methylquinoline itself is not widely characterized as a potent bioactive agent for a specific pathway. This makes it an excellent candidate for use as a negative control in certain biological screens or, more commonly, as a reference compound in an analytical setting to validate an assay for a structurally related Active Pharmaceutical Ingredient (API). For the purpose of this guide, we will focus on its application in validating the specificity of an HPLC assay designed to quantify a hypothetical quinoline-based API.

Experimental Workflow: Validating an HPLC Assay for Specificity

The objective of specificity validation is to prove that the analytical method can distinguish the API from potential impurities, degradation products, or structurally related compounds.[6] Here, we will use 4-Methoxy-2-methylquinoline to challenge the specificity of an assay for "API-Q," a hypothetical drug that shares the core quinoline structure.

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_eval Phase 3: Data Evaluation prep_api Prepare API-Q Stock (1 mg/mL) prep_samples Prepare Test Samples prep_api->prep_samples prep_control Prepare 4-Methoxy-2-methylquinoline Stock (1 mg/mL) prep_control->prep_samples prep_mobile Prepare Mobile Phase inject_api Inject API-Q Solution prep_mobile->inject_api inject_control Inject Control Solution inject_mixed Inject Mixed Solution (API-Q + Control) inject_placebo Inject Placebo (Matrix) eval_rt Determine Retention Times (RT) inject_api->eval_rt inject_control->eval_rt eval_res Calculate Resolution (Rs) between API-Q and Control Peaks inject_mixed->eval_res eval_purity Assess Peak Purity of API-Q in Mixed Sample inject_mixed->eval_purity conclusion Conclusion on Specificity eval_res->conclusion eval_purity->conclusion

Caption: Workflow for Specificity Validation using a Control Compound.

Step-by-Step Protocol

Objective: To demonstrate the specificity of a reverse-phase HPLC method for the quantification of API-Q by showing its separation from the structurally related compound, 4-Methoxy-2-methylquinoline.

Materials and Reagents:

  • API-Q Reference Standard (>99.5% purity)

  • 4-Methoxy-2-methylquinoline (>98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

  • Formic Acid (ACS grade)

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Chromatography Data System (CDS)

Methodology:

  • Preparation of Mobile Phase:

    • Causality: The mobile phase composition is critical for achieving separation. A typical starting point for quinoline derivatives is a mixture of acidified water and an organic solvent.

    • Procedure: Prepare Mobile Phase A as 0.1% formic acid in water and Mobile Phase B as 0.1% formic acid in acetonitrile. Filter and degas both solutions before use.

  • Preparation of Stock Solutions (1 mg/mL):

    • Causality: Accurate stock solutions are essential for preparing subsequent dilutions and ensuring the reliability of the validation results.

    • Procedure: Accurately weigh approximately 10 mg of API-Q and 10 mg of 4-Methoxy-2-methylquinoline into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Preparation of Working Solutions (10 µg/mL):

    • Causality: Working solutions are prepared at a concentration that will give a strong detector response within the linear range of the assay.

    • Procedure:

      • Solution 1 (API-Q only): Dilute 100 µL of the API-Q stock solution to 10 mL with mobile phase.

      • Solution 2 (Control only): Dilute 100 µL of the 4-Methoxy-2-methylquinoline stock solution to 10 mL with mobile phase.

      • Solution 3 (Mixed): Dilute 100 µL of the API-Q stock and 100 µL of the 4-Methoxy-2-methylquinoline stock together to 10 mL with mobile phase.

  • Chromatographic Analysis:

    • Causality: A gradient elution is often used to ensure adequate separation of compounds with different polarities and to clean the column after each injection.

    • Procedure:

      • Set the column temperature to 30°C and the flow rate to 1.0 mL/min.

      • Set the detector wavelength to the λmax of API-Q (e.g., 254 nm).

      • Use a gradient elution: Start at 30% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

      • Inject 10 µL of each working solution (Solution 1, 2, and 3) in duplicate.

  • Data Analysis and Acceptance Criteria:

    • Causality: Quantitative criteria are required to objectively determine if the specificity is acceptable. The resolution factor (Rs) is a key measure of separation.

    • Procedure:

      • From the chromatograms of Solutions 1 and 2, determine the individual retention times (RT) for API-Q and 4-Methoxy-2-methylquinoline.

      • From the chromatogram of Solution 3, identify the two peaks corresponding to API-Q and the control.

      • Calculate the resolution (Rs) between the two peaks using the formula: Rs = 2(RT₂ - RT₁) / (W₁ + W₂) where RT is the retention time and W is the peak width at the base.

      • Acceptance Criterion: The resolution (Rs) between the API-Q peak and the 4-Methoxy-2-methylquinoline peak must be ≥ 2.0.

      • If using a DAD, perform a peak purity analysis on the API-Q peak in the mixed solution. The purity angle should be less than the purity threshold.

Comparative Analysis with Alternative Controls

While 4-Methoxy-2-methylquinoline is a suitable control, other structurally similar compounds could also be used. The choice of control depends on factors like commercial availability, cost, and how well it challenges the separation capabilities of the method.

Feature4-Methoxy-2-methylquinoline (Control) 4-Hydroxy-2-methylquinoline (Alternative 1) 6-Methoxy-2-methylquinoline (Alternative 2)
Structural Similarity High (Methoxy group at position 4)High (Hydroxy group at position 4)High (Positional isomer; Methoxy at 6)
Putative Polarity Moderately polarMore polar due to -OH groupSimilar polarity to the primary control
Expected RT Difference Should have a distinct RT from API-QLikely to have a shorter RT in RP-HPLCMay have a very similar RT, providing a greater challenge
Commercial Availability Readily available from major suppliersReadily available[11][12]Available, may be less common[13]
Use Case Excellent for baseline specificity testing.Good for testing separation from a more polar potential impurity/metabolite.Ideal for "stress testing" the method's resolving power due to high structural similarity.

Contextual Biological Pathway: Kinase Inhibition

To provide a broader context, many quinoline derivatives are investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling. A failure in these pathways can lead to diseases like cancer.[8] The diagram below illustrates a generic kinase signaling cascade where a hypothetical quinoline-based inhibitor might act.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF API_Q Hypothetical Quinoline Inhibitor (API-Q) API_Q->RAF Inhibits Gene Gene Expression (Proliferation, Survival) TF->Gene GrowthFactor Growth Factor GrowthFactor->Receptor Binds

Caption: A representative kinase signaling pathway (MAPK) targeted by inhibitors.

In a cell-based assay designed to screen for inhibitors of this pathway, 4-Methoxy-2-methylquinoline could serve as an ideal negative control if it is shown to be inactive, allowing researchers to confirm that any observed inhibitory effects from other test compounds are not due to the quinoline scaffold itself.

Conclusion

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

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  • Boster Biological Technology. How to Design Positive and Negative Controls for IHC, WB & ELISA. [Link]

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  • ResearchGate. (2011). Positive and negative controls used for statistical analysis of assay power. [Link]

  • Wang, S., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 20(3), 3888-3903. [Link]

  • Al-Qahtani, S. F., et al. (2012). Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. Asian Journal of Chemistry, 24(12), 5655-5658. [Link]

  • Gorgani, L., et al. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molbank, 2022(4), M1486. [Link]

  • Wang, Y., et al. (2017). Design, Synthesis and Biological Evaluation of Quinoline-Indole Derivatives as Anti-tubulin Agents Targeting the Colchicine Binding Site. Molecules, 22(10), 1729. [Link]

  • de Souza, M. V. N., et al. (2021). Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. Molecules, 26(5), 1215. [Link]

  • de Souza, M. V. N., et al. (2021). Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. Molecules, 26(5), 1215. [Link]

  • Rama Devi, K., et al. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research, 10(11), 88-94. [Link]

  • Al-Qahtani, S. F., et al. (2012). Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. ResearchGate. [Link]

  • Szabó, N., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(16), 4983. [Link]

  • Bou-Salah, L., et al. (2023). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances, 13(45), 31690-31698. [Link]

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A Senior Application Scientist's Guide to the GC-MS Retention Time of 4-Methoxy-2-methylquinoline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, the precise identification and quantification of compounds are paramount. 4-Methoxy-2-methylquinoline, a quinoline derivative, is a molecule of interest in various chemical and pharmaceutical research areas. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of such volatile and semi-volatile compounds. This guide provides an in-depth exploration of the GC-MS retention time of 4-Methoxy-2-methylquinoline, not as a static value, but as a dynamic parameter influenced by a confluence of experimental variables. We will delve into the causality behind methodological choices, compare GC-MS with alternative analytical techniques, and provide a robust framework for obtaining reliable and reproducible results.

The Fluid Nature of Retention Time in Gas Chromatography

Retention time (RT) in gas chromatography is the time it takes for a specific compound to travel from the injector, through the column, to the detector. It is a critical parameter for compound identification. However, it is a misconception to consider RT as an absolute constant for a given molecule. Instead, it is a function of the analyte's physicochemical properties and its interactions with the stationary and mobile phases within the GC system. Several key factors influence retention time, and understanding these is crucial for method development and data interpretation.[1][2][3][4]

The primary factors affecting GC retention time include:

  • Stationary Phase Composition : The polarity of the stationary phase within the GC column is a dominant factor.[1] For a moderately polar compound like 4-Methoxy-2-methylquinoline, a stationary phase of intermediate polarity, such as a 5% diphenyl / 95% dimethylpolysiloxane, is a common starting point.[5][6]

  • Column Dimensions : Longer columns provide more surface area for interaction, leading to longer retention times and potentially better resolution.[1] Column internal diameter and film thickness also play significant roles in separation efficiency and sample loading capacity.

  • Oven Temperature Program : The temperature of the GC oven directly impacts the vapor pressure of the analyte.[2][3] A higher temperature will decrease the retention time as the compound spends more time in the mobile phase.[2][3] A temperature gradient is often employed to ensure good separation of a mixture of compounds with varying volatilities.

  • Carrier Gas Flow Rate : The velocity of the mobile phase (typically an inert gas like helium or hydrogen) affects the time an analyte spends in the column.[1][4] There is an optimal flow rate for achieving the best separation efficiency.

  • Analyte's Physicochemical Properties : The boiling point, polarity, and molecular weight of 4-Methoxy-2-methylquinoline itself are intrinsic properties that dictate its interaction with the GC column and, consequently, its retention time.[1][2]

Determining the GC-MS Retention Time of 4-Methoxy-2-methylquinoline: A Validated Protocol

The following is a detailed, step-by-step protocol for the determination of the retention time of 4-Methoxy-2-methylquinoline. This protocol is designed to be a self-validating system, incorporating principles outlined in the International Council for Harmonisation (ICH) guidelines.[7][8]

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis & Validation Standard Standard Preparation (4-Methoxy-2-methylquinoline in Solvent) Injector Injection Standard->Injector Sample Sample Preparation (Analyte in Matrix) Sample->Injector Column Chromatographic Separation Injector->Column Carrier Gas MS Mass Spectrometric Detection Column->MS Eluent DataAcq Data Acquisition MS->DataAcq PeakID Peak Identification (Retention Time & Mass Spectrum) DataAcq->PeakID Validation Method Validation PeakID->Validation

Caption: A generalized workflow for the determination of the GC-MS retention time.

Methodology
  • Standard Preparation :

    • Accurately weigh a known amount of pure 4-Methoxy-2-methylquinoline standard.

    • Dissolve it in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL. The choice of solvent is critical to ensure it does not co-elute with the analyte.[3]

  • GC-MS Instrumentation and Conditions :

    • Gas Chromatograph : Agilent 7890B or equivalent.

    • Mass Spectrometer : Agilent 5977A or equivalent.

    • GC Column : A common and versatile choice is a DB-5ms or HP-5ms (5% Phenyl-methylpolysiloxane) column, 30 m x 0.25 mm ID x 0.25 µm film thickness.[5][6] This column offers good resolving power for a wide range of semi-volatile compounds.

    • Injector : Split/splitless injector, operated in splitless mode for trace analysis or split mode (e.g., 50:1 split ratio) for higher concentrations. Set the injector temperature to 250 °C to ensure complete volatilization of the analyte.[2]

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program :

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

      • This program allows for the elution of any residual solvent at the beginning and ensures the elution of the target analyte with a good peak shape.

    • Mass Spectrometer Conditions :

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-450.

  • Data Acquisition and Analysis :

    • Inject 1 µL of the prepared standard solution into the GC-MS system.

    • Acquire the total ion chromatogram (TIC). The retention time of 4-Methoxy-2-methylquinoline will be the time corresponding to the apex of its chromatographic peak.

    • Confirm the identity of the peak by examining the mass spectrum and comparing it to a reference library (e.g., NIST). The mass spectrum of 4-Methoxy-2-methylquinoline is expected to show a molecular ion peak [M]⁺ at m/z 173.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, other analytical techniques can also be employed for the analysis of 4-Methoxy-2-methylquinoline and related compounds.

TechniquePrincipleAdvantages for 4-Methoxy-2-methylquinoline AnalysisDisadvantages
GC-MS Separation based on volatility and polarity, followed by mass-based detection.High sensitivity and specificity, excellent for volatile and semi-volatile compounds, extensive mass spectral libraries for identification.[7]Requires analyte to be thermally stable and volatile, potential for matrix interference.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Suitable for non-volatile and thermally labile compounds, wide range of stationary and mobile phases for method development.[9]Lower resolution for complex mixtures compared to capillary GC, may require more complex mobile phases.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOFMS) Two-dimensional separation with two different columns, coupled with a high-speed time-of-flight mass spectrometer.Significantly increased peak capacity and resolution, ideal for complex matrices like crude oil or environmental samples.[10][11][12]Higher instrument cost and complexity, more complex data analysis.
Logical Relationship of Analytical Parameters

GCFactors cluster_instrument Instrumental Parameters cluster_analyte Analyte Properties Column Column (Stationary Phase, Length, Diameter) RT Retention Time Column->RT Resolution Peak Resolution Column->Resolution OvenTemp Oven Temperature OvenTemp->RT FlowRate Carrier Gas Flow Rate FlowRate->RT BP Boiling Point BP->RT Polarity Polarity Polarity->RT MW Molecular Weight MW->RT RT->Resolution

Caption: Interplay of factors influencing GC retention time and resolution.

Trustworthiness and Validation

To ensure the trustworthiness of the determined retention time, method validation is essential.[5][7][8] Key validation parameters include:

  • Specificity : The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by the unique mass spectrum of 4-Methoxy-2-methylquinoline.[7][8]

  • Linearity : Establishing a linear relationship between the concentration of the analyte and the detector response over a defined range.[5][7]

  • Accuracy and Precision : Determining the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[5][7]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ) : The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[5][6]

  • Robustness : The ability of the method to remain unaffected by small, deliberate variations in method parameters.[7]

Conclusion

The GC-MS retention time of 4-Methoxy-2-methylquinoline is not a singular value but a result of a carefully controlled set of experimental conditions. By understanding the interplay of factors such as the GC column, oven temperature, and carrier gas flow rate, researchers can develop robust and reliable analytical methods. This guide provides a comprehensive framework for determining the retention time of 4-Methoxy-2-methylquinoline, emphasizing the importance of a validated, systematic approach. A thorough understanding of these principles allows for the confident identification and quantification of this and other quinoline derivatives, which is crucial for advancing research and development in the pharmaceutical and chemical sciences.

References

  • Development of a Solid-Phase Microextraction-Gas Chromatography/Mass Spectrometry Method for Quantifying Nitrogen-Heterocyclic Volatile Aroma Compounds: Application to Spirit and Wood Matrices. Journal of Agricultural and Food Chemistry. [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Trends in Emerging Research and Development. [Link]

  • Method Development for Quantitative Analysis of Polycyclic Aromatic Hydrocarbons, Nitrogen Heterocycles and Sulfur Heterocycles in Crude Oils Using Quadrupole Time-of-Flight Mass Spectrometry. ResearchGate. [Link]

  • Method Development for Quantitative Analysis of Polycyclic Aromatic Hydrocarbons, Nitrogen Heterocycles and Sulfur Heterocycles in Crude Oils Using Quadrupole Time-of-Flight Mass Spectrometry. Taylor & Francis Online. [Link]

  • DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research. [Link]

  • A new validation approach applied to the GC determination of impurities in organic solvents. ResearchGate. [Link]

  • GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. The Pharma Guidance. [Link]

  • Method Development for Quantitative Analysis of Polycyclic Aromatic Hydrocarbons, Nitrogen Heterocycles and Sulfur Heterocycles in Crude Oils Using Quadrupole Time-of-Flight Mass Spectrometry. Semantic Scholar. [Link]

  • Quantitative structure-chromatographic retention correlations of quinoline derivatives. PubMed. [Link]

  • Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. MDPI. [Link]

  • What Affects Retention Time in Gas Chromatography. Drawell. [Link]

  • QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. ORBi. [Link]

  • Gas Chromatography. Michigan State University Chemistry. [Link]

  • GC Parameters. Chemistry LibreTexts. [Link]

  • Retention Time Trajectory Matching for Peak Identification in Chromatographic Analysis. MDPI. [Link]

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Safety Operating Guide

Proper Disposal Procedures: 4-Methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the proper disposal procedures for 4-Methoxy-2-methylquinoline .

Advisory on Chemical Identity & CAS Discrepancy:

  • Target Compound: 4-Methoxy-2-methylquinoline (also known as 4-Methoxyquinaldine).

  • CAS Verification: The CAS number provided in your request (2923-95-7 ) does not correspond to this chemical in standard global registries (PubChem, CAS, ECHA). The standard CAS for 4-Methoxy-2-methylquinoline is 31835-53-7 .[1]

  • Operational Impact: This guide is written for the chemical structure 4-Methoxy-2-methylquinoline . If you are handling a different specific isomer or salt corresponding to the provided CAS, verify the Certificate of Analysis (CoA) immediately, as physical properties (and thus disposal routes) may vary.

Executive Safety & Hazard Assessment

Before initiating disposal, you must characterize the waste stream based on the compound's specific physicochemical hazards. 4-Methoxy-2-methylquinoline is a quinoline derivative, sharing the toxicological profile of heterocyclic aromatic compounds.

Hazard Class GHS Classification Operational Implication
Health Acute Tox. 4 (Oral/Inhal), Skin Irrit. 2, Eye Irrit. 2ADo not dispose of via sanitary sewer. Material is bioactive and potentially harmful to aquatic life.
Physical State Solid (Crystalline)Melting Point: ~80–85 °C. Waste must be handled as a Solid Hazardous Waste unless dissolved in solvent.
Reactivity Stable / CombustibleIncompatible with strong oxidizing agents.[2] Segregate from nitric acid or perchlorates in waste storage.
EPA/RCRA Status Non-Listed (Characteristic)Not explicitly P- or U-listed. However, it must be treated as Hazardous Waste due to toxicity characteristics.
Waste Characterization & Segregation Strategy

Effective disposal requires strict segregation at the point of generation. Mixing incompatible waste streams is the most common cause of laboratory accidents during disposal.

A. Solid Waste (Pure Compound)
  • Description: Expired reagent, spilled powder, or contaminated weighing papers.

  • Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.

  • Labeling: "Hazardous Waste - Solid - Toxic/Irritant."

  • Prohibited: Do not place in "General Trash" or "Biohazard" (red bag) bins.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Description: 4-Methoxy-2-methylquinoline dissolved in organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol).

  • Segregation Logic:

    • Halogenated Stream: If dissolved in DCM, Chloroform, or Chlorobenzene.

    • Non-Halogenated Stream: If dissolved in Acetone, Hexane, Ethyl Acetate, or Alcohols.[3]

  • Critical Check: Ensure the solution pH is neutral (6–8). If the reaction involved strong acids/bases, neutralize before adding to the solvent waste container to prevent exothermic polymerization or gas evolution.

Step-by-Step Disposal Protocol
Protocol 1: Disposal of Solid Reagent
  • PPE Donning: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Use a powder hood or N95 respirator if dust generation is likely.

  • Containment: Transfer the solid material into a sealable, chemically compatible container (HDPE or Glass).

  • Decontamination: Wipe the exterior of the original bottle with a solvent-dampened Kimwipe. Place the Kimwipe into the Solid Waste container.

  • Labeling: Affix a hazardous waste tag detailing:

    • Chemical Name: "4-Methoxy-2-methylquinoline"[1][4][5]

    • Hazards: "Irritant, Toxic"

  • Storage: Store in a Satellite Accumulation Area (SAA) away from oxidizers until pickup.

Protocol 2: Disposal of Contaminated Glassware (Rinsate)
  • Do not wash directly in the sink. Quinoline derivatives are toxic to aquatic microorganisms and can disrupt municipal water treatment.

  • Triple Rinse Procedure:

    • Rinse glassware with a small volume of compatible solvent (e.g., Acetone or Ethanol).

    • Collect the rinsate into the Liquid Organic Waste container.

    • Repeat two more times.

    • Once triple-rinsed, the glassware can be washed with soap and water in the sink or placed in a glass disposal box if broken.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for segregating 4-Methoxy-2-methylquinoline waste streams to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 4-Methoxy-2-methylquinoline StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Crystals, Filter Cake) StateCheck->Solid Pure Substance Liquid Liquid Waste (Solutions, Rinsates) StateCheck->Liquid Dissolved/Mixture SolidContainer Container: Wide-Mouth HDPE/Glass Label: Toxic Solid Solid->SolidContainer SolventCheck Identify Solvent Type Liquid->SolventCheck Halogenated Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Waste Stream (e.g., Acetone, MeOH, EtOAc) SolventCheck->NonHalogenated No Halogens Destruction Final Disposal: High-Temperature Incineration Halogenated->Destruction NonHalogenated->Destruction SolidContainer->Destruction

Figure 1: Waste segregation decision tree for 4-Methoxy-2-methylquinoline, ensuring separation of halogenated and non-halogenated streams for proper incineration.

Emergency Procedures: Spill Response

In the event of a spill, immediate containment is required to prevent environmental release.

  • Evacuate & Ventilate: Remove unnecessary personnel. If the spill is large (>50g or >100mL), evacuate the lab and call EHS.

  • PPE: Wear nitrile gloves, goggles, and lab coat.

  • Containment:

    • Solids: Gently cover with wet paper towels to prevent dust, then scoop into a waste container. Do not dry sweep.

    • Liquids: Surround with absorbent pads or vermiculite.[2]

  • Neutralization: Not typically required for this compound unless mixed with acids/bases.

  • Cleanup: Clean the surface with soap and water; collect all cleanup materials as Solid Hazardous Waste .

Regulatory Compliance (US Focus)
  • RCRA Classification: While not a specifically listed P or U waste, it is regulated under 40 CFR 261 as a characteristic hazardous waste if it exhibits toxicity or ignitability (in solvent).

  • Destruction Method: The preferred method for nitrogen-containing heterocycles is High-Temperature Incineration (Rotary Kiln) to ensure complete destruction of the quinoline ring and prevent formation of toxic byproducts.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34483, 4-Methoxy-2-methylquinoline. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 4-Methoxy-2-methylquinoline

CAS: 2923-28-6 | Class: Quinoline Derivative | Focus: Risk Mitigation & Process Integrity

Hazard Architecture: Beyond the SDS

While standard Safety Data Sheets (SDS) often classify 4-Methoxy-2-methylquinoline primarily as an Irritant (Skin/Eye/Respiratory), a Senior Application Scientist must view this compound through the lens of its structural alerts.

  • The Quinoline Scaffold Risk: The quinoline backbone is a nitrogen-containing heterocycle. Many derivatives in this class exhibit mutagenic potential or genotoxicity due to their ability to intercalate DNA or form reactive metabolites via cytochrome P450 oxidation.

  • The Immediate Threat: As a solid (likely crystalline powder), the primary vector for exposure is inhalation of micro-particulates during weighing and dermal absorption if solubilized.

  • Operational Stance: Treat this compound with High Potency Compound (HPC) protocols. Do not rely solely on "Irritant" labeling; assume potential sensitization or long-term toxicity.

Hierarchy of Controls: Engineering First

PPE is your last line of defense. Your primary safety layer is the engineering environment.

  • Primary Containment: All open-vessel manipulations (weighing, transfer, solubilization) must occur within a certified Chemical Fume Hood or Powder Weighing Station .

  • Static Control: Quinoline derivatives are often static-prone. Use an ionizing bar or anti-static gun during weighing to prevent "flying powder" which defeats hood airflow.

The PPE Matrix: Scenario-Based Protection

Standard lab PPE is insufficient if you do not account for the state of the matter (Solid vs. Solution).

Protection ZoneScenario A: Solid Handling (Weighing/Transfer)Scenario B: Solution Handling (Reaction/Work-up)Scientific Rationale
Hand Protection Double Nitrile Gloves (min 0.11mm thickness).Splash Guard Approach: Nitrile (inner) + Silver Shield/Laminate (outer) if using DCM/Chloroform.Nitrile provides excellent protection against solids. However, quinolines are often dissolved in halogenated solvents (DCM) which permeate nitrile in <2 mins, carrying the toxin through the skin.
Respiratory Fume Hood (Face velocity: 80-100 fpm). Backup: N95/P100 only if hood fails.Fume Hood is mandatory.Inhalation of dust is the fastest route to systemic toxicity. Vapor pressure is low, but aerosols from work-up are high-risk.
Eye/Face Chemical Safety Goggles (Indirect Vent).Chemical Safety Goggles + Face Shield (if >100mL).Safety glasses are insufficient. Dust can bypass glasses. Goggles seal the ocular cavity against irritant dust and splashes.
Body Lab Coat (Cotton/Poly, buttoned to neck).Lab Coat + Chemical Resistant Apron (Tyvek/PVC).Cotton absorbs splashes; an apron provides an impervious barrier during liquid transfer.

Operational Workflow: Step-by-Step Protocol

Phase 1: Preparation & Weighing
  • The "Clean-Dirty" Line: Establish a demarcated area in the fume hood. Left side = Clean (Notebooks/Tools), Right side = Dirty (Chemical/Waste).

  • Static Mitigation: Place the receiving vessel (flask) inside a secondary container (beaker) to catch spills. Neutralize static on the spatula.

  • The Transfer: Do not pour from the source bottle. Use a disposable spatula or weigh boat. Never return excess chemical to the stock bottle.

Phase 2: Solubilization (The Critical Risk Point)
  • Why this matters: Once dissolved, the chemical's ability to penetrate gloves increases exponentially depending on the solvent.

  • Solvent Choice: If possible, avoid Dichloromethane (DCM). Use Ethyl Acetate or Methanol if chemistry permits, as they are less permeable to nitrile gloves.

  • Addition: Add solvent slowly down the side of the vessel to minimize aerosol generation.

Phase 3: Decontamination
  • Acid Wash: Quinolines are basic. To clean glassware, rinse first with a dilute acidic solution (e.g., 1M HCl). This protonates the nitrogen, converting the lipophilic quinoline into a water-soluble salt, making it easier to remove and less likely to vaporize.

  • Solvent Rinse: Follow with an acetone or methanol rinse. Collect ALL rinses as hazardous waste.

Visualizing the Safety Logic

SafetyWorkflow Start Start: Storage (Cool, Dry, Dark) Check Engineering Check (Hood Velocity >80fpm) Start->Check PPE Don PPE (Double Nitrile + Goggles) Check->PPE Weigh Weighing (Solid) (Use Static Control) PPE->Weigh Solv Solubilization (Risk: Permeation) Weigh->Solv Add Solvent Waste Disposal (Hazardous Stream) Weigh->Waste Spill/Excess React Reaction/Workup Solv->React Decon Decon: Acid Wash (Protonate to Salt) React->Decon Post-Exp Decon->Waste

Caption: Logical workflow for handling 4-Methoxy-2-methylquinoline, emphasizing the critical transition from solid to solution state.

Emergency Response & Disposal

Exposure Response
  • Skin Contact: Immediate wash with soap and water for 15 minutes. Do not use alcohol (ethanol/isopropanol) on skin immediately, as it may enhance absorption of the quinoline if not fully removed.

  • Eye Contact: Flush for 15 minutes. The alkalinity of the quinoline ring can cause saponification of eye tissue; speed is critical.

  • Spill Cleanup:

    • Solid: Do not brush (creates dust).[1] Cover with wet paper towels to dampen, then scoop into a bag.

    • Liquid: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

Disposal Protocol
  • Classification: Hazardous Organic Waste (Halogenated or Non-Halogenated depending on solvent).

  • Segregation: Do not mix with oxidizers (e.g., Nitric Acid waste) as the amine functionality can react exothermically.

  • Labeling: Clearly mark as "Toxic/Irritant - Quinoline Derivative."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76326, 4-Methoxy-2-methylquinoline. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Substance Information: Quinoline. (For structural hazard analogy). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.